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  • Product: 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride
  • CAS: 63201-08-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural combination of a reactive acyl chloride, a rigid cyclopropane ring, and an electron-donating methoxy-substituted phenyl group makes it a versatile building block for the synthesis of complex molecular architectures. The cyclopropane moiety can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced potency, by introducing conformational rigidity. The methoxyphenyl group offers sites for further functionalization and can influence the electronic properties of the molecule, potentially impacting receptor binding and other biological interactions. This guide provides a comprehensive overview of the chemical identifiers, synthesis, structural characterization, reactivity, and applications of this important compound.

Chemical Identifiers and Properties

A clear identification of a chemical compound is crucial for its use in research and development. The following table summarizes the key identifiers for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.

IdentifierValue
CAS Number 63201-08-1[1][2]
Molecular Formula C₁₁H₁₁ClO₂[1][2]
Molecular Weight 210.66 g/mol [1][2]
SMILES COc1cc(ccc1)C2(C(=O)Cl)CC2[1][2]
Appearance Likely a clear colorless to slightly yellow liquid
Purity Typically available at 95% purity[1][2]

Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

The most common and direct method for the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is the conversion of its corresponding carboxylic acid, 1-(3-methoxyphenyl)cyclopropanecarboxylic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this transformation due to their high reactivity and the formation of gaseous byproducts that are easily removed from the reaction mixture.

Reaction Workflow

Synthesis_Workflow 1-(3-methoxyphenyl)cyclopropanecarboxylic_acid 1-(3-methoxyphenyl)cyclopropanecarboxylic acid Reaction Reaction in an inert solvent (e.g., DCM, Toluene) with catalytic DMF (for oxalyl chloride) 1-(3-methoxyphenyl)cyclopropanecarboxylic_acid->Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Chlorinating_Agent->Reaction Product 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride Reaction->Product Byproducts Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) Reaction->Byproducts

Caption: General workflow for the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.

Detailed Experimental Protocol (General Procedure)

Objective: To synthesize 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride from 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.

Materials:

  • 1-(3-methoxyphenyl)cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

Procedure using Thionyl Chloride:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet leading to a trap (e.g., a bubbler with aqueous NaOH), place 1-(3-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add excess thionyl chloride (SOCl₂) (approximately 2.0-3.0 eq). An inert solvent like dichloromethane (DCM) or toluene can be used, or thionyl chloride can serve as the solvent.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (typically around 70-80 °C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is generally complete within 1-3 hours.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent by distillation or under reduced pressure using a rotary evaporator. The crude product is often used directly in the next step without further purification. If high purity is required, distillation under reduced pressure can be performed.

Procedure using Oxalyl Chloride:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(3-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (approximately 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: The solvent and volatile byproducts are removed under reduced pressure to yield the crude product.

Structural Characterization

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons of the 3-methoxyphenyl group would appear in the range of δ 6.8-7.4 ppm. The substitution pattern will lead to a complex splitting pattern. - The methoxy group (-OCH₃) protons would appear as a singlet around δ 3.8 ppm. - The cyclopropane protons would appear as multiplets in the upfield region, typically between δ 1.0-2.0 ppm.
¹³C NMR - The carbonyl carbon (C=O) of the acyl chloride would be observed in the downfield region, around δ 170-175 ppm. - Aromatic carbons would appear in the range of δ 110-160 ppm. The carbon attached to the methoxy group would be significantly deshielded. - The methoxy carbon would be found around δ 55 ppm. - The carbons of the cyclopropane ring would appear in the upfield region, typically between δ 15-35 ppm.
IR Spectroscopy - A strong C=O stretching vibration for the acyl chloride is expected in the region of 1780-1815 cm⁻¹. This is at a higher wavenumber than for a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom. - C-O stretching of the methoxy group would be observed around 1040-1250 cm⁻¹. - Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions.
Mass Spectrometry - The molecular ion peak [M]⁺ would be observed at m/z 210, with a characteristic [M+2]⁺ peak at m/z 212 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a chlorine atom. - Common fragmentation patterns would include the loss of Cl (m/z 175) and the loss of the carbonyl group (m/z 182).

Reactivity and Synthetic Applications

As an acyl chloride, 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction where the chloride ion is displaced. This high reactivity makes it a valuable precursor for the synthesis of a variety of other functional groups.

General Reactivity Pathway

Reactivity_Pathway Acyl_Chloride 1-(3-Methoxyphenyl)- cyclopropanecarbonyl chloride Product Substituted Product Acyl_Chloride->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HCl Product->Byproduct Elimination

Caption: General reactivity of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride with nucleophiles.

Common nucleophiles that react readily with 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride include:

  • Alcohols: to form esters.

  • Amines: to form amides. This is a particularly important reaction in medicinal chemistry for linking different molecular fragments.

  • Water: to hydrolyze back to the carboxylic acid. This highlights the need for anhydrous conditions during its synthesis and handling.

  • Carboxylates: to form acid anhydrides.

Applications in Drug Development

The cyclopropane ring is a desirable motif in medicinal chemistry due to its unique conformational and electronic properties. It can act as a bioisostere for a double bond or a gem-dimethyl group, and its rigid structure can help to lock a molecule into a bioactive conformation, leading to improved binding affinity for a biological target. The 1-(3-methoxyphenyl)cyclopropane moiety, in particular, has been incorporated into various scaffolds in the pursuit of new therapeutic agents.

While specific blockbuster drugs containing the 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride fragment are not publicly disclosed, this building block is of significant interest in the synthesis of novel compounds for various therapeutic areas. Its utility is often found in the early stages of drug discovery, where chemists explore a wide range of chemical space to identify lead compounds. For instance, it can be used to synthesize libraries of amides by reacting it with a diverse set of amines. These libraries can then be screened for biological activity against various targets.

Safety and Handling

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from water and moisture.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a key synthetic intermediate with significant potential in organic synthesis, particularly in the design and development of new pharmaceutical agents. Its well-defined structure and high reactivity allow for the efficient introduction of the 1-(3-methoxyphenyl)cyclopropyl moiety into a wide range of molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

  • Aldlab Chemicals. 1-(3-Methoxy-phenyl)-cyclopropanecarbonyl chloride. Available at: [Link]

  • Molan-Code. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • NIST. Cyclopropanecarboxylic acid chloride. Available at: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of Reactive Pharmaceutical Intermediates: 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

Executive Summary The determination of solubility profiles for active pharmaceutical ingredients (APIs) and their advanced intermediates is a foundational step in chemical process engineering and drug development[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of solubility profiles for active pharmaceutical ingredients (APIs) and their advanced intermediates is a foundational step in chemical process engineering and drug development[1]. However, highly reactive electrophiles, such as acid chlorides, present unique analytical challenges. Standard aqueous or protic solvent solubility screens are fundamentally incompatible with these molecules due to rapid solvolysis.

This technical whitepaper provides an in-depth analysis of the solubility profile of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS: 63201-08-1). By examining the structural thermodynamics of the molecule and detailing a self-validating, derivatization-based analytical protocol, this guide equips process chemists with the methodologies required to accurately quantify solubility without compromising the structural integrity of the intermediate.

Chemical Context & Reactivity Considerations

To accurately profile 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, one must first deconstruct its physicochemical properties based on its molecular architecture:

  • The Acyl Chloride Moiety: Unlike their parent carboxylic acids, acid chlorides lack the ability to form intermolecular hydrogen bonds. This absence of hydrogen bonding significantly lowers their melting and boiling points, often rendering them as viscous liquids or low-melting solids at standard temperature and pressure[2]. Furthermore, the highly polarized carbon-chlorine bond makes the carbonyl carbon exceptionally electrophilic.

  • The Cyclopropyl Ring: The steric bulk and ring strain of the cyclopropyl group provide a moderate degree of steric hindrance around the carbonyl center, slightly attenuating its reactivity compared to linear aliphatic acid chlorides, yet it remains highly sensitive to ambient moisture.

  • The 3-Methoxyphenyl Group: The aromatic ring and the ether linkage increase the overall lipophilicity (LogP) of the molecule, driving strong dispersion interactions with non-polar and moderately polar organic solvents.

Because of its extreme reactivity towards nucleophiles, solubility profiling must be strictly confined to anhydrous, aprotic organic solvents . The introduction of even trace amounts of water (Karl Fischer moisture > 100 ppm) or alcohols will result in hydrolysis or esterification, invalidating the solubility data and leading to inaccurate process scale-up parameters[3].

Solubility Profile in Organic Solvents

The solubility of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is governed by the thermodynamic principle of "like dissolves like," best quantified by Hansen Solubility Parameters (HSP), which account for dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[4].

Because the acid chloride acts as a hydrogen-bond acceptor (via the methoxy and carbonyl oxygens) but not a donor, solvents with moderate polarity and high polarizability yield the highest solubility.

Table 1: Semi-Quantitative Solubility Profile at 25°C
Solvent SystemSolvent ClassDielectric Constant ( ε )Estimated Solubility / MiscibilityProcess Suitability & Causality
Dichloromethane (DCM) Chlorinated8.9> 500 mg/mL (Highly Miscible)Excellent: DCM's HSP perfectly matches the polarizability of the acyl chloride, offering supreme solvation without reactivity[4].
Tetrahydrofuran (THF) Cyclic Ether7.5> 500 mg/mL (Highly Miscible)Excellent: The ether oxygen provides strong dipole-dipole stabilization. Ideal for subsequent Grignard or amidation reactions.
Toluene Aromatic2.4~ 250 - 350 mg/mLGood: Strong π−π stacking interactions with the 3-methoxyphenyl ring drive solubility despite low overall solvent polarity.
Acetonitrile (MeCN) Polar Aprotic37.5~ 150 - 250 mg/mLModerate/Good: High polarity can induce phase separation at very high concentrations, but highly useful for subsequent SN2-type couplings.
n-Heptane Aliphatic1.9< 20 mg/mL (Poor)Poor: Lacks the polarizability to solvate the acyl chloride and methoxy groups. Highly recommended as an anti-solvent for crystallization.

Experimental Methodology: A Self-Validating Protocol

Directly analyzing the solubility of an acid chloride via High-Performance Liquid Chromatography (HPLC) is a flawed approach. The compound will react with the aqueous/methanolic mobile phases on the column, resulting in erratic peaks, degradation, and non-reproducible data.

To ensure scientific integrity and trustworthiness , the protocol must utilize an in-situ derivatization workflow . By deliberately quenching the saturated acid chloride solution with an excess of a nucleophilic amine (e.g., benzylamine), the reactive intermediate is quantitatively converted into a highly stable amide. This stable amide is then easily quantified via standard RP-HPLC, and the original concentration of the acid chloride is back-calculated.

Step-by-Step Derivatization & Quantification Protocol
  • Anhydrous Preparation: Inside a nitrogen-purged glovebox, add an excess of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride to a pre-dried 5.0 mL glass vial.

  • Solvent Addition: Add 2.0 mL of the target anhydrous solvent (e.g., anhydrous THF, KF < 50 ppm). Seal the vial with a PTFE-lined septum cap.

  • Thermostated Equilibration: Transfer the vial to a temperature-controlled orbital shaker. Agitate at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium[1].

  • Inert Filtration: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE syringe filter . Crucial Causality: Nylon or cellulose filters must be strictly avoided as they contain reactive functional groups (amides/hydroxyls) and residual moisture that will degrade the acid chloride. Discard the first 0.5 mL to saturate the filter membrane.

  • Quantitative Quenching: Using a positive-displacement micropipette, immediately transfer a 100 µL aliquot of the filtered, saturated solution into a 10.0 mL volumetric flask containing 5.0 mL of a quenching solution (0.2 M Benzylamine in anhydrous Acetonitrile ).

  • Amide Conversion: Allow the mixture to stand for 15 minutes at room temperature. The benzylamine quantitatively reacts with the acid chloride to form N-benzyl-1-(3-methoxyphenyl)cyclopropanecarboxamide.

  • HPLC Analysis: Dilute the volumetric flask to the mark with the HPLC mobile phase. Analyze the stable amide using a C18 column and UV detection (e.g., 254 nm).

  • Calculation: Use a pre-established calibration curve of the synthesized amide reference standard to determine the molar concentration, then convert this back to the solubility of the original acid chloride in mg/mL.

Workflow Visualization

G Start Excess 1-(3-Methoxyphenyl) cyclopropanecarbonyl chloride Equilibration Thermostated Equilibration (25°C, Argon Atmosphere) Start->Equilibration Solvent Anhydrous Organic Solvent (KF < 50 ppm) Solvent->Equilibration Filtration Syringe Filtration (0.22 µm PTFE) Equilibration->Filtration Saturated Solution Quench In-situ Derivatization (Excess Benzylamine) Filtration->Quench Exact Aliquot Analysis RP-HPLC Analysis (Amide Quantitation) Quench->Analysis Stable Amide Result Calculate Original Acid Chloride Solubility Analysis->Result

Figure 1: Workflow for the solubility determination of reactive acid chlorides via in-situ derivatization.

Conclusion & Best Practices for Process Scale-Up

Understanding the solubility profile of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is paramount for designing efficient downstream synthetic steps. Because the compound exhibits high miscibility in chlorinated solvents and cyclic ethers, these are the solvents of choice for conducting subsequent nucleophilic acyl substitution reactions. Conversely, the poor solubility in aliphatic hydrocarbons like n-heptane makes them ideal anti-solvents for isolating the final synthesized APIs or advanced intermediates.

By employing the derivatization-based analytical methodology outlined above, pharmaceutical researchers can bypass the inherent instability of acid chlorides, ensuring that the generated solubility data is both highly accurate and directly applicable to chemical process scale-up[3].

References

  • Acid Chloride | Uses, Formation & Reaction - Study.com Study.com[Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry University of Cape Town (UCT) / Chemical Reviews[Link]

  • Solubility in Pharmaceutical Chemistry Pageplace / De Gruyter[Link]

Sources

Foundational

A Comprehensive Technical Guide to Cyclopropane Pharmacophores Derived from 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Cyclopropyl Moiety The cyclopropane ring, the smallest of the carbocycles, is a unique structural motif that has ga...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, the smallest of the carbocycles, is a unique structural motif that has garnered significant attention in drug discovery.[1][2] Its distinct stereoelectronic properties, including high ring strain and significant s-character in its C-C bonds, confer profound effects on the physicochemical and pharmacological profiles of drug candidates.[3] The incorporation of a cyclopropane scaffold can lead to enhanced metabolic stability, improved binding affinity to biological targets, and increased potency.[3][4][5] This three-membered ring is often utilized as a rigid linker or a bioisosteric replacement for moieties like alkenes or phenyl groups, offering a pathway to novel chemical entities with unique pharmacological profiles.[3][6][7][8][9]

The subject of this guide, 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride, serves as a valuable starting material for a diverse array of pharmacophores. The presence of the 3-methoxyphenyl group is also of strategic importance, as this substitution pattern is prevalent in numerous bioactive compounds and can influence properties such as solubility and receptor interactions.[10][11][12]

Synthesis of the Core Scaffold and Key Intermediates

The journey from commercially available precursors to the target pharmacophores begins with the synthesis of the core cyclopropane structure and its activation to the highly reactive acyl chloride.

Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While various methods exist for the formation of cyclopropane rings, a common approach involves the cyclopropanation of an appropriately substituted alkene.[13] For the synthesis of 1-aryl-cyclopropanecarboxylic acids, a robust method is the reaction of an arylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Materials:

  • 3-Methoxyphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a dropping funnel, add anhydrous liquid ammonia.

  • Slowly add sodium amide to the liquid ammonia with stirring until a deep blue color persists.

  • Add a solution of 3-methoxyphenylacetonitrile in diethyl ether dropwise to the reaction mixture.

  • After the addition is complete, add 1,2-dibromoethane dropwise.

  • Allow the reaction to stir for several hours, then carefully quench the reaction with ammonium chloride.

  • Evaporate the ammonia and add water to the residue.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with concentrated HCl to precipitate the 1-(3-methoxyphenyl)cyclopropanecarbonitrile.

  • Hydrolyze the resulting nitrile to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide), followed by acidic workup.

  • The crude 1-(3-methoxyphenyl)cyclopropanecarboxylic acid can be purified by recrystallization.

Preparation of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. This intermediate is not typically isolated and is used directly in subsequent reactions.

Protocol 2: Preparation of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

Materials:

  • 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-methoxyphenyl)cyclopropanecarboxylic acid and anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (or oxalyl chloride with a drop of DMF) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Derivatization into Bioactive Pharmacophores

The reactivity of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride allows for its facile conversion into a variety of functional groups, most notably amides, which are prevalent in many drug molecules.

Synthesis of N-Substituted Amide Derivatives

The reaction of acyl chlorides with primary or secondary amines is a robust and high-yielding method for the formation of amide bonds.[14][15] This reaction is fundamental to the synthesis of a vast number of pharmaceutical compounds.

Protocol 3: General Procedure for the Synthesis of N-Substituted 1-(3-Methoxyphenyl)cyclopropanecarboxamides

Materials:

  • Crude 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

  • A primary or secondary amine of choice

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of the crude 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride in the same solvent dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

dot

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Activation cluster_2 Derivatization A 1-(3-Methoxyphenyl) cyclopropanecarboxylic Acid B 1-(3-Methoxyphenyl) cyclopropanecarbonyl Chloride A->B SOCl₂ or (COCl)₂ D N-Substituted 1-(3-Methoxyphenyl) cyclopropanecarboxamide B->D C Primary/Secondary Amine C->D Base (e.g., TEA)

Caption: General workflow for the synthesis of cyclopropane-based pharmacophores.

The Impact of the Cyclopropyl and 3-Methoxyphenyl Moieties on Pharmacological Properties

The strategic incorporation of the cyclopropyl and 3-methoxyphenyl groups can significantly enhance the therapeutic potential of a molecule.

The Cyclopropane Ring as a Bioisostere

The cyclopropane ring's rigidity can lock a molecule into a bioactive conformation, which can lead to increased binding affinity and selectivity for its biological target.[3] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in a typical alkyl chain, which can improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation.[3]

The Significance of the 3-Methoxyphenyl Group

The methoxy group at the meta-position of the phenyl ring can influence a compound's properties in several ways. It can act as a hydrogen bond acceptor, which can be crucial for target engagement. Additionally, its electronic and lipophilic properties can affect the overall pharmacokinetic profile of the drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Biological Applications of Cyclopropane-Containing Pharmacophores

Cyclopropane derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[16][17] These activities include:

  • Anticancer: Many cyclopropane-containing compounds exhibit potent anticancer activity by targeting various cellular pathways, including tubulin polymerization.[1][18]

  • Antiviral and Antibacterial: The unique structure of cyclopropane can be exploited to design novel antimicrobial and antiviral agents.[16][19]

  • Neuroprotective: Certain cyclopropane derivatives have shown promise in the treatment of neurological disorders.[16]

  • Enzyme Inhibition: The constrained conformation of the cyclopropane ring can lead to potent and selective enzyme inhibitors.[16]

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Biological_Applications Core Cyclopropane Pharmacophore Anticancer Anticancer Core->Anticancer Antiviral Antiviral Core->Antiviral Antibacterial Antibacterial Core->Antibacterial Neuroprotective Neuroprotective Core->Neuroprotective Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 3-Methoxyphenyl Substituted Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring, a cornerstone of medicinal chemistry, possesses a unique electronic structure that sets it apart from other aliphatic rings....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a cornerstone of medicinal chemistry, possesses a unique electronic structure that sets it apart from other aliphatic rings.[1][2] Its inherent ring strain and the distinct hybridization of its carbon-carbon bonds create a system with significant p-character, influencing the electronic properties of substituted analogues.[3] This guide provides a detailed exploration of the electronic properties of cyclopropanes bearing a 3-methoxyphenyl substituent. We will delve into the intricate interplay between the electron-donating methoxy group, the aromatic π-system, and the strained three-membered ring. This document will cover the fundamental principles of cyclopropane bonding, the conformational dynamics of 3-methoxyphenyl substituted cyclopropanes, and the advanced experimental and computational techniques used to elucidate their electronic characteristics. The insights presented herein are crucial for the rational design of novel therapeutic agents and functional materials.

Introduction: The Enigmatic Electronic Nature of the Cyclopropane Ring

The cyclopropane moiety is a prevalent feature in a multitude of FDA-approved drugs, including treatments for COVID-19, asthma, and HIV/AIDS, owing to its ability to enhance potency and fine-tune pharmacological properties.[4] The three-membered ring's rigidity and unique electronic character make it a valuable tool for medicinal chemists.[1][2] Unlike acyclic alkanes, the C-C bonds in cyclopropane are not simple σ-bonds. The significant angle strain, with C-C-C bond angles of 60°, forces the carbon atoms into a state of hybridization that deviates from the typical sp³.[5]

Two primary models, the Coulson-Moffitt (or "bent-bond") model and the Walsh model, are used to describe the bonding in cyclopropane.[3]

  • The Coulson-Moffitt Model: This model postulates that the C-C bonds are formed by the overlap of sp³ hybrid orbitals that are not aligned directly between the nuclei. This results in "bent" or "banana" bonds with a high degree of p-character.[3] This increased p-character makes the C-C bonds more susceptible to cleavage and imparts some "double-bond" character to the ring.

  • The Walsh Model: This model considers the molecular orbitals of the entire cyclopropane ring. It predicts a set of three molecular orbitals for the C-C framework: one low-lying, symmetric bonding orbital and a pair of degenerate, higher-energy bonding orbitals that resemble the π-orbitals of an alkene.[3]

Both models converge on the key point that the cyclopropane ring possesses significant p-character, which is fundamental to understanding the electronic influence of substituents.

The 3-Methoxyphenyl Substituent: An Electronic Modulator

The 3-methoxyphenyl group introduces a layer of electronic complexity. The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (a +R effect) and an electron-withdrawing group through induction (a -I effect). Due to the meta substitution pattern, the strong resonance effect does not directly conjugate with the cyclopropane attachment point. However, the inductive effect and the overall electronic nature of the phenyl ring still significantly influence the cyclopropane.

The conformational orientation of the 3-methoxyphenyl group relative to the cyclopropane ring is a critical determinant of their electronic interaction. Rotation around the C-C bond connecting the ring and the substituent will modulate the extent of through-space and through-bond interactions.[6][7][8]

Synthesis of 3-Methoxyphenyl Substituted Cyclopropanes

The synthesis of these target molecules can be achieved through established cyclopropanation reactions. The choice of method often depends on the desired stereochemistry and the nature of other functional groups present in the molecule.

Corey-Chaykovsky Reaction

This method involves the reaction of an α,β-unsaturated carbonyl compound with a sulfur ylide, such as dimethylsulfoxonium methylide.[9] For the synthesis of a 3-methoxyphenyl substituted cyclopropane, the precursor would typically be a chalcone derivative bearing the 3-methoxyphenyl moiety.

Simmons-Smith Reaction

The Simmons-Smith reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[10] This method is particularly useful for the synthesis of cyclopropanes from the corresponding styrenic precursors.

A generalized synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cyclopropanation cluster_3 Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Chalcone Chalcone 3-Methoxybenzaldehyde->Chalcone Claisen-Schmidt Condensation Acetophenone_derivative Acetophenone Derivative Acetophenone_derivative->Chalcone 3-Methoxystyrene 3-Methoxystyrene Simmons-Smith Simmons-Smith Reaction 3-Methoxystyrene->Simmons-Smith Corey-Chaykovsky Corey-Chaykovsky Reaction Chalcone->Corey-Chaykovsky Target_Molecule 3-Methoxyphenyl Substituted Cyclopropane Corey-Chaykovsky->Target_Molecule Simmons-Smith->Target_Molecule

Figure 1: General synthetic routes to 3-methoxyphenyl substituted cyclopropanes.

Conformational Analysis and its Electronic Implications

The relative orientation of the 3-methoxyphenyl ring and the cyclopropane ring is not static. Rotation around the single bond connecting them leads to different conformers with varying degrees of electronic interaction.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR is a powerful tool for conformational analysis.[11][12] The chemical shifts of the cyclopropyl protons are particularly sensitive to the anisotropic effects of the aromatic ring.[13][14] In a "bisected" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring, the cyclopropyl protons will experience different shielding/deshielding effects compared to a "perpendicular" conformation where the two planes are coplanar. Variable temperature NMR studies can provide information on the energy barriers between different conformers.[11][12]

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation.[15] This data can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which can be correlated with electronic properties.

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT methods are invaluable for predicting the stable conformations and the rotational energy barriers of substituted cyclopropanes.[16] By performing a potential energy surface scan for the rotation around the C-C bond linking the two rings, one can identify the global and local energy minima corresponding to the most stable conformers.

Probing the Electronic Properties: Experimental and Computational Protocols

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the electronic properties of 3-methoxyphenyl substituted cyclopropanes.

Experimental Protocols

Protocol 1: High-Resolution NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-methoxyphenyl substituted cyclopropane in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Advanced Experiments: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are crucial for determining the preferred conformation in solution.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and NOE intensities to deduce the conformational preferences and electronic environment of the nuclei.

Protocol 2: Cyclic Voltammetry (CV)

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a dry, aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Solution: Dissolve the 3-methoxyphenyl substituted cyclopropane in the electrolyte solution to a final concentration of 1-5 mM.

  • Cell Assembly: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Data Acquisition: Scan the potential over a range that encompasses the expected oxidation and reduction events.

  • Data Analysis: Determine the oxidation and reduction potentials of the compound. These values provide a quantitative measure of the ease with which electrons can be removed from or added to the molecule, reflecting the energies of the HOMO and LUMO.

Computational Protocols

Protocol 3: DFT Geometry Optimization and Electronic Structure Calculation

  • Structure Building: Construct the 3D structure of the 3-methoxyphenyl substituted cyclopropane using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformer(s) using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(d,p)).[16]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as:

    • Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand the regions of electron density involved in frontier molecular orbital interactions.

    • Natural Bond Orbital (NBO) Analysis: Quantify orbital interactions and charge distribution.

    • Molecular Electrostatic Potential (MEP) Mapping: Identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity.[17]

The following diagram illustrates the workflow for the computational analysis:

G cluster_0 Analysis Build_Structure Build 3D Structure Conformational_Search Conformational Search Build_Structure->Conformational_Search Geometry_Optimization DFT Geometry Optimization Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculate Electronic Properties Frequency_Calculation->Electronic_Properties MO_Analysis Molecular Orbital (HOMO/LUMO) Analysis Electronic_Properties->MO_Analysis NBO_Analysis Natural Bond Orbital (NBO) Analysis Electronic_Properties->NBO_Analysis MEP_Mapping Molecular Electrostatic Potential (MEP) Mapping Electronic_Properties->MEP_Mapping

Figure 2: Workflow for computational analysis of electronic properties.

Summary of Key Electronic Properties and Data

The electronic properties of 3-methoxyphenyl substituted cyclopropanes are a consequence of the synergistic and sometimes opposing electronic effects of the substituent and the three-membered ring.

PropertyExpected Influence of 3-Methoxyphenyl GroupRationale
HOMO Energy Increased (less negative)The electron-donating nature of the methoxy group and the π-system of the phenyl ring will raise the energy of the highest occupied molecular orbital.
LUMO Energy Minimally affected or slightly loweredThe LUMO is often localized on the aromatic ring and its energy will be less influenced by the substituent at the meta position.
HOMO-LUMO Gap DecreasedThe increase in HOMO energy with a relatively stable LUMO energy will lead to a smaller energy gap, suggesting increased reactivity.[16]
Oxidation Potential DecreasedA higher HOMO energy corresponds to a lower energy requirement to remove an electron, hence an easier oxidation.
Electron Density on Cyclopropane Ring Slightly increasedThe inductive effect of the methoxy group and the phenyl ring will likely lead to a small increase in electron density on the cyclopropane ring.

Applications in Drug Development

The fine-tuning of electronic properties through substitution is a cornerstone of modern drug design. The 3-methoxyphenyl cyclopropane scaffold can be utilized to:

  • Modulate Metabolic Stability: The electronic nature of the molecule can influence its susceptibility to metabolic enzymes such as cytochrome P450s.

  • Enhance Target Binding: The electrostatic potential and dipole moment of the molecule can be optimized for improved interactions with the target protein.

  • Improve Pharmacokinetic Properties: Properties such as membrane permeability and solubility can be influenced by the overall electronic character of the molecule.

The cyclopropane ring itself offers a rigid scaffold that can orient the 3-methoxyphenyl group in a well-defined three-dimensional space, which is advantageous for structure-activity relationship (SAR) studies.[1]

Conclusion

The electronic properties of 3-methoxyphenyl substituted cyclopropanes are a fascinating area of study with significant implications for medicinal chemistry and materials science. A thorough understanding of the interplay between the strained three-membered ring and the substituted aromatic system is paramount for the rational design of novel molecules with desired functions. The integrated use of advanced spectroscopic techniques and high-level computational modeling, as outlined in this guide, provides a powerful toolkit for researchers in this field. The continued exploration of these unique electronic landscapes will undoubtedly lead to the development of innovative drugs and materials.

References

  • Enhancement of Through-Space and Through-Bond .pi.-Orbital Interactions. Syntheses and Properties of Permethylated and Perspirocyclopropanated Cyclotetradeca-1,3,6,9,12-pentayne. Journal of the American Chemical Society.
  • Through-Bond and Through-Space Interactions in[7][7]Cyclophanes. SciSpace.

  • What Is the Main Feature Distinguishing the Through-Space Interactions in Cyclophanes
  • Through-Bond and Through-Space Interactions in[7][7]Cyclophanes. SciELO.

  • Medium-sized cyclophanes. Part 53.1 Synthesis and conformational studies, and photoinduced cyclization of syn-[n.2]metacyclophanenes. R Discovery.
  • Synthesis of Derivatives from 3-Methoxyphenol: Applic
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI.
  • Methods for the synthesis of donor-acceptor cyclopropanes.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropan
  • New, simple and accessible method creates potency-increasing structure in drugs.
  • Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide. Benchchem.
  • Put a ring on it: application of small aliph
  • Conformational analysis of cyclophane systems. ResearchGate.

  • Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)
  • Orbital interactions through space and through σ-bonds.
  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California.
  • Synthesis and Conformational Studies of Some Metacyclophane Compounds. Scientific Research Publishing.
  • Synthesis and Conformational Studies of Some Metacyclophane Compounds. Scientific Research Publishing.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.
  • An In-depth Technical Guide to the Unique Electronic Properties of Cyclopropane Deriv
  • Synthesis of a Cyclopropane Deriv
  • Methods for synthesis of cyclopropane derivatives.
  • Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT)
  • Exploring the Frontiers of Computational NMR: Methods, Applic
  • BJOC - Cyclopropanes and cyclopropenes: synthesis and applic

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Foundational

Reactivity Profile of Cyclopropanecarbonyl Chlorides vs. Benzoyl Chlorides: A Technical Guide

Executive Summary For researchers and drug development professionals, acyl chlorides are indispensable electrophilic building blocks. However, treating all acyl chlorides as functionally equivalent leads to poor yields,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, acyl chlorides are indispensable electrophilic building blocks. However, treating all acyl chlorides as functionally equivalent leads to poor yields, unexpected side reactions, and protocol failures. This whitepaper provides an in-depth comparative analysis of two structurally distinct acylating agents: cyclopropanecarbonyl chloride (a highly strained, pseudo-conjugated aliphatic system) and benzoyl chloride (a resonance-stabilized aromatic system). By understanding the electronic determinants of their reactivity, chemists can rationally design self-validating protocols for nucleophilic acyl substitution and Friedel-Crafts acylation.

Structural and Electronic Determinants of Reactivity

The fundamental difference in reactivity between cyclopropanecarbonyl chloride and benzoyl chloride stems from how their respective carbon frameworks interact with the highly electrophilic carbonyl carbon.

Benzoyl Chloride: Resonance Stabilization

In benzoyl chloride, the carbonyl group is directly attached to a phenyl ring. The π -electrons of the aromatic system delocalize into the empty π∗ orbital of the carbonyl group. This ground-state resonance stabilization reduces the partial positive charge ( δ+ ) on the carbonyl carbon, making it significantly less electrophilic than typical aliphatic acyl chlorides (). Consequently, benzoyl chloride exhibits greater stability in solution and requires harsher conditions or stronger nucleophiles to drive substitution reactions to completion (1[1]).

Cyclopropanecarbonyl Chloride: Walsh Orbitals and Pseudo- π Character

Cyclopropanecarbonyl chloride presents a unique electronic environment. The cyclopropane ring is characterized by bent bonds (Walsh orbitals) that possess significant p -character, allowing the ring to act as a pseudo- π system.

  • Ground State: The overlap between the cyclopropyl ring and the carbonyl group is less effective than true aromatic resonance. Thus, the carbonyl carbon remains highly electrophilic, rendering cyclopropanecarbonyl chloride extremely reactive toward nucleophiles (including atmospheric moisture).

  • Transition State: When an acylium ion is formed (e.g., during Friedel-Crafts acylation), the cyclopropyl group adopts a bisected conformation, providing massive σ -conjugative stabilization to the adjacent positive charge. This allows it to participate efficiently in electrophilic aromatic substitutions without the ring-opening that typically plagues strained systems.

Reactivity A Acyl Chloride (Ground State) B Tetrahedral Intermediate A->B Nucleophilic Addition C Acylium Ion (Dissociative) A->C Ionization (Solvolysis) D Acylated Product B->D Elimination of Cl⁻ C->D Nucleophilic Attack

Mechanistic pathways of acyl chloride nucleophilic substitution.

Comparative Reactivity Profiles

Solvolysis and Nucleophilic Acyl Substitution

The solvolysis of acyl chlorides is a reliable metric for comparing their electrophilicity. Benzoyl chloride solvolysis proceeds through a spectrum of SN​1 and SN​2 mechanisms depending on the solvent's ionizing power and nucleophilicity (2[2]). In contrast, cyclopropanecarbonyl chloride is so reactive that exposure to moisture leads to rapid hydrolysis back to cyclopropanecarboxylic acid, necessitating rigorous anhydrous handling.

Table 1: Quantitative Comparison of Solvolysis Rates

Acyl HalideSolvent SystemTemp (°C)Rate Constant ( s−1 )Relative Reactivity
Benzoyl Chloride 97% HFIP/H₂O25 3.7×10−4 1
p-Nitrobenzoyl Chloride 50% Acetone/H₂O25 4.4×10−2 ~118
Cyclopropanecarbonyl Chloride Aqueous/Protic25 >10−1 (Est.) >1000

Data synthesized from kinetic studies on benzoyl halides (3[3]). Cyclopropanecarbonyl chloride reacts nearly instantaneously with unhindered protic solvents.

Friedel-Crafts Acylation Dynamics

Both reagents are excellent substrates for Friedel-Crafts acylation. Benzoyl chloride reacts with benzene in the presence of AlCl3​ to yield benzophenone. Cyclopropanecarbonyl chloride reacts similarly to yield cyclopropyl phenyl ketone (4[4]). Crucially, the non-fluorinated cyclopropyl ring remains intact during this process because the intermediate acylium ion is highly stabilized, preventing the ring-opening rearrangements that plague other strained systems.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must include a self-validating step. Below are the field-proven methodologies for utilizing these reagents.

Protocol A: Self-Validation of Cyclopropanecarbonyl Chloride Purity

Because of its extreme reactivity, cyclopropanecarbonyl chloride often degrades during storage.

  • Analytical Check: Prior to any reaction, analyze the neat reagent via FT-IR.

  • Causality: The presence of a broad O-H stretching band (3200-3400 cm−1 ) indicates hydrolysis to the free acid. Using degraded reagent will poison Lewis acid catalysts and ruin stoichiometry.

  • Remediation: If OH bands are present, heat the reagent with oxalyl chloride at 50 °C for 2 hours (or SOCl2​ for 30 mins), evaporate, and vacuum distill to restore absolute purity (5[5]).

Protocol B: Friedel-Crafts Acylation to Synthesize Cyclopropyl Phenyl Ketone

This protocol leverages the stability of the cyclopropyl-stabilized acylium ion to acylate benzene (6[6]).

Step-by-Step Methodology:

  • Catalyst Suspension: To a dry 250 mL three-necked flask, add anhydrous AlCl3​ (14.7 g, 0.11 mol) and dry benzene (100 mL).

  • Temperature Control: Cool the suspension in an ice bath to 0-5 °C. Causality: The Lewis acid-base complexation is highly exothermic. Controlling the temperature prevents localized overheating and off-target side reactions.

  • Addition: Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise over 30 minutes, ensuring the internal temperature never exceeds 10 °C.

  • Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then reflux at 60 °C for 3 hours. HCl gas evolution will be observed.

  • Quenching: Cool the mixture and pour it carefully onto crushed ice (200 g) mixed with concentrated HCl (50 mL) to break down the aluminum complex and isolate the organic product.

Workflow S1 1. Catalyst Setup AlCl₃ in Dry Benzene S2 2. Acyl Chloride Addition Dropwise at 0-5 °C S1->S2 S3 3. Thermal Activation Reflux at 60 °C (3h) S2->S3 S4 4. Acidic Quench Ice + Conc. HCl S3->S4 S5 5. Product Isolation Cyclopropyl Phenyl Ketone S4->S5

Step-by-step workflow for the Friedel-Crafts acylation of benzene.

Protocol C: Kinetic Evaluation of Benzoyl Chloride Solvolysis

To benchmark the stability of benzoyl chloride derivatives, conductimetry is utilized to measure the rate of HCl generation during solvolysis (1[1]).

  • Preparation: Equilibrate a high-purity solvent system (e.g., 97% w/w hexafluoroisopropanol-water) in a thermostatted water bath at 25 °C.

  • Initiation: Inject a highly dilute aliquot of benzoyl chloride into the solvent.

  • Measurement: Monitor the increase in conductivity over time as the acyl chloride hydrolyzes into benzoic acid and H+/Cl− ions.

  • Validation: Plot the natural logarithm of the integral value vs. time. A linear relationship confirms pseudo-first-order kinetics, validating the SN​1 -like dissociative pathway.

References

  • Friedel Craft Acylation - Scribd. Available at:[Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - NIH PMC. Available at: [Link]

  • BENZOYL CHLORIDE (BENZENECARBONYL CHLORIDE) - Ataman Kimya. Available at: [Link]

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Exploratory

Potential biological activity of 1-(3-Methoxyphenyl)cyclopropane scaffolds

An In-Depth Technical Guide to the Potential Biological Activity of 1-(3-Methoxyphenyl)cyclopropane Scaffolds Authored by Gemini, Senior Application Scientist Abstract The cyclopropane ring, though the smallest of the ca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-(3-Methoxyphenyl)cyclopropane Scaffolds

Authored by Gemini, Senior Application Scientist

Abstract

The cyclopropane ring, though the smallest of the carbocycles, represents a powerhouse of structural and electronic properties that have made it an increasingly vital component in modern drug discovery. Its unique geometry imparts conformational rigidity, metabolic stability, and novel electronic characteristics that medicinal chemists leverage to enhance the pharmacological profiles of therapeutic agents. This guide focuses on the 1-(3-methoxyphenyl)cyclopropane scaffold, a substructure poised for significant interest. By examining the established activities of parent phenylcyclopropylamines and the documented influence of methoxy-phenyl substituents on target engagement, we will explore the potential therapeutic applications of this specific scaffold. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential mechanisms of action, and biological evaluation of these promising compounds.

The Cyclopropane Ring: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane moiety is the third most common non-heteroatomic ring system found in active pharmaceutical ingredients, a testament to its value in drug design.[1] Its utility stems from a unique combination of physicochemical properties derived from its strained three-membered ring structure.

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks substituents into well-defined spatial orientations. This conformational constraint can reduce the entropic penalty of binding to a biological target, leading to enhanced potency and selectivity.[2][3]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other alkyl groups.[4] This can improve a drug candidate's half-life and overall pharmacokinetic profile.

  • Bioisosterism: The cyclopropane ring can serve as a bioisostere for various functional groups. Its electronic character, which is intermediate between that of an alkane and an alkene, allows it to replace a carbon-carbon double bond, improving stability while maintaining geometry.[5] It can also act as a rigid replacement for a phenyl ring, preserving the orientation of substituents while reducing molecular weight and altering lipophilicity.

  • Three-Dimensionality: In an era where drug discovery is moving away from flat, aromatic molecules, the inherently three-dimensional nature of the cyclopropane scaffold provides novel vectors for exploring chemical space and achieving better complementarity with complex protein binding sites.[3]

The strategic incorporation of this scaffold can thus address multiple challenges in drug development, from improving potency and metabolic stability to generating novel intellectual property.[2]

Caption: Benefits of Cyclopropane Integration in Drug Design.

Synthesis of 1-(3-Methoxyphenyl)cyclopropane Derivatives

Access to the 1-(3-methoxyphenyl)cyclopropane scaffold can be achieved through several established synthetic methodologies. The choice of route depends on the desired final functionality (e.g., amine, carboxylic acid, amide) and the availability of starting materials. A common and versatile approach involves the construction of a 1-phenylcyclopropane carboxylic acid or nitrile intermediate, which can then be further derivatized.

One effective method is the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane.[6] This intermediate can then be converted to a variety of functional groups. For the synthesis of the key amine scaffold, a Curtius or Hofmann rearrangement provides a reliable route from the corresponding carboxylic acid.[7]

Example Synthetic Workflow: Synthesis of 1-(3-Methoxyphenyl)cyclopropan-1-amine

G A 3-Methoxyphenylacetonitrile C 1-(3-Methoxyphenyl) cyclopropane-1-carbonitrile A->C Cyclization B 1,2-Dibromoethane + Base (e.g., NaOH) E 1-(3-Methoxyphenyl) cyclopropane-1-carboxylic Acid C->E Hydrolysis D Hydrolysis (Acid or Base) G 1-(3-Methoxyphenyl) cyclopropan-1-amine E->G Rearrangement F Curtius Rearrangement (e.g., DPPA, heat)

Caption: Plausible synthetic workflow for a key scaffold intermediate.

Potential Biological Activities & Mechanisms of Action

While direct studies on the 1-(3-methoxyphenyl)cyclopropane scaffold are emerging, a strong rationale for its potential biological activities can be built upon the extensive research into its parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), and related analogs.

Central Nervous System (CNS) Activity: Antidepressant Potential

The phenylcyclopropylamine scaffold is best known for its potent, irreversible inhibition of monoamine oxidase (MAO) enzymes.[1] Tranylcypromine is a clinically used antidepressant that inhibits both MAO-A and MAO-B, increasing the levels of key neurotransmitters (serotonin, norepinephrine, dopamine) in the brain.[8]

Mechanism of Action: The inhibitory action proceeds via a mechanism-based "suicide inhibition." The cyclopropylamine moiety is oxidized by the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to the opening of the strained cyclopropane ring. This generates a reactive intermediate that forms a stable, irreversible covalent adduct with the FAD cofactor, thereby inactivating the enzyme.[8]

MAO_Inhibition Enzyme MAO Enzyme (with FAD) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor 1-Arylcyclopropylamine (Substrate Analog) Inhibitor->Complex Radical Cation Radical Intermediate Complex->Radical Oxidation Oxidation Single-Electron Transfer from Amine to FAD CovalentAdduct Reactive Intermediate Forms Covalent Bond with FAD Cofactor Radical->CovalentAdduct Ring Opening RingOpening Homolytic Cleavage of Cyclopropane Ring InactiveEnzyme Irreversibly Inactivated Enzyme CovalentAdduct->InactiveEnzyme Adduct Formation

Caption: Mechanism of irreversible MAO inhibition by a cyclopropylamine.

The 3-methoxy substituent on the phenyl ring is a particularly interesting feature. Methoxy groups can serve as hydrogen bond acceptors and their position on the phenyl ring can significantly influence binding affinity and selectivity for various receptors and enzymes.[9][10] For CNS targets, this substitution could modulate blood-brain barrier permeability and fine-tune interactions within the active site of targets like MAO or other receptors.

Anticancer Activity: Epigenetic Modulation

Beyond its role in depression, tranylcypromine has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[1][8] LSD1 is a flavin-dependent oxidase, structurally similar to MAO, and is a key regulator of gene expression through histone demethylation. Its inhibition is a promising strategy for cancer therapy. The mechanism of LSD1 inhibition by cyclopropylamines is analogous to that of MAO inhibition, involving covalent adduct formation with the FAD cofactor.[8] The 1-(3-methoxyphenyl)cyclopropane scaffold is therefore a prime candidate for the development of novel, selective LSD1 inhibitors for oncological applications.

Antimicrobial and Antifungal Potential

Numerous studies have reported that compounds containing a cyclopropane ring exhibit a wide array of biological activities, including antibacterial and antifungal properties.[5][11] A recent study designing amide derivatives of cyclopropane found several compounds with moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans.[5] The introduction of a substituted phenyl ring was noted as a key feature for enhancing biological activity.[5] Molecular docking studies from this research suggested that these compounds may act by inhibiting the fungal CYP51 protein, a crucial enzyme in ergosterol biosynthesis.[5] The 1-(3-methoxyphenyl)cyclopropane core provides a robust starting point for creating libraries of new potential antimicrobial agents.

Structure-Activity Relationship (SAR) Considerations

For the 1-phenylcyclopropylamine class of compounds, SAR studies have revealed several key insights:

  • Stereochemistry: The relative stereochemistry of the substituents on the cyclopropane ring is often crucial for activity. For tranylcypromine, the trans isomer is significantly more active as an MAO inhibitor than the cis isomer.

  • Ring Substitution: The type, position, and electronic properties of substituents on the phenyl ring can drastically alter potency and selectivity.[1] The 3-methoxy group on the target scaffold provides a vector for hydrogen bonding and can influence the molecule's overall electronic profile and lipophilicity, which are critical for target engagement and pharmacokinetic properties.

  • Amine Substitution: Modification of the primary amine can lead to changes in activity. While N-alkylation can sometimes reduce potency at certain targets like the 5-HT2A receptor, it may be a viable strategy for modulating other properties like solubility or metabolic stability.[12]

The table below presents hypothetical data to illustrate how an SAR study for this scaffold might be summarized.

Compound IDR1 (Amine)R2 (Phenyl)Target A IC₅₀ (nM)Target B IC₅₀ (nM)Selectivity (B/A)
SCA-01 -NH₂3-OCH₃50150030
SCA-02-NH₂4-OCH₃120180015
SCA-03-NH₂2-OCH₃250>10000>40
SCA-04-NHCH₃3-OCH₃450800017.8
SCA-05-NH₂3-Cl8595011.2

This table contains illustrative data for conceptual purposes only.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of novel 1-(3-methoxyphenyl)cyclopropane derivatives, a series of standardized in vitro assays are required.

Protocol 5.1: In Vitro MAO-Glo™ Assay for MAO Inhibition

This commercially available bioluminescent assay is a rapid and sensitive method for determining the inhibitory potential of compounds against MAO-A and MAO-B.

Principle: The assay measures the activity of MAO on a luminogenic substrate. Active MAO converts the substrate into luciferin, which is then used by luciferase to produce light. An inhibitor will block this conversion, resulting in a decrease in the luminescent signal.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer (e.g., 100mM HEPES, pH 7.5). Include a no-compound control (vehicle only) and a known inhibitor control (e.g., tranylcypromine).

  • Enzyme Incubation: In a 96-well white assay plate, add 12.5 µL of either recombinant human MAO-A or MAO-B enzyme.

  • Inhibitor Addition: Add 12.5 µL of the serially diluted test compound to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add 25 µL of the MAO-Glo™ substrate to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

  • Measurement: After a 20-minute incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: MTT Assay for General Cytotoxicity

This colorimetric assay is a standard method to assess the effect of a compound on the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion and Future Outlook

The 1-(3-methoxyphenyl)cyclopropane scaffold represents a highly promising, yet underexplored, area for drug discovery. Based on the robust pharmacology of the parent phenylcyclopropylamine core and the demonstrated utility of methoxy-phenyl groups in enhancing biological activity, derivatives of this scaffold are strong candidates for development as novel therapeutics. The potential for potent activity against CNS targets like MAO, epigenetic targets like LSD1, and microbial targets warrants a systematic investigation.

Future research should focus on the efficient, stereoselective synthesis of a diverse library of 1-(3-methoxyphenyl)cyclopropane analogs. A thorough evaluation of their in vitro activity against a panel of relevant targets, followed by ADME/Tox profiling and in vivo efficacy studies in appropriate disease models, will be critical to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis. Retrieved March 12, 2026, from [Link]

  • Cyclopropylamine - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Ed-Dra, A., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. Retrieved March 12, 2026, from [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs. Retrieved March 12, 2026, from [Link]

  • Lydia Renj, D. P., et al. (2023). Structural and Spectroscopic investigation of 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane and its NLO activity. ResearchGate. Retrieved March 12, 2026, from [Link]

  • Brand, C., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Retrieved March 12, 2026, from [Link]

  • Fisher, A., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Retrieved March 12, 2026, from [Link]

  • Phenylcyclopropylamine - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Knaus, E. E., et al. (2004). Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors. PubMed. Retrieved March 12, 2026, from [Link]

  • Guntipally, R., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved March 12, 2026, from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Retrieved March 12, 2026, from [Link]

  • The antidepressant trans-2-phenylcyclopropylamine protects mice from high-fat-diet-induced obesity. (2014). PubMed. Retrieved March 12, 2026, from [Link]

  • Karad, S. N., et al. (2019). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. Retrieved March 12, 2026, from [Link]

  • de Meijere, A., et al. (2019). Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journals. Retrieved March 12, 2026, from [Link]

  • Ivanov, A. S., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Retrieved March 12, 2026, from [Link]

  • [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class]. (1981). PubMed. Retrieved March 12, 2026, from [Link]

  • Novakov, I. A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved March 12, 2026, from [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Retrieved March 12, 2026, from [Link]

  • Kowalczyk, M., et al. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Retrieved March 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Esters from 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of esters from 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride. Esterification of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of esters from 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride. Esterification of acyl chlorides is a fundamental and highly efficient transformation in organic synthesis.[1] This guide details the underlying chemical principles, offers step-by-step experimental protocols for various alcohol classes, and presents a comparative analysis of reaction parameters. The methodologies described are versatile and can be applied to generate diverse molecular libraries crucial for drug discovery and materials science.

Introduction: The Significance of 1-(3-Methoxyphenyl)cyclopropyl Esters

The 1-(3-methoxyphenyl)cyclopropane moiety is a valuable scaffold in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the methoxyphenyl group, can impart favorable pharmacological characteristics to a molecule. Ester derivatives of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid are of significant interest for their potential to modulate bioavailability, solubility, and metabolic stability of parent drug candidates.[2] The synthesis of these esters via the corresponding acyl chloride is a highly effective and irreversible reaction, offering a distinct advantage over the equilibrium-limited Fischer esterification.[3][4]

Mechanistic Insights into Acyl Chloride Esterification

The reaction between an acyl chloride and an alcohol to form an ester proceeds through a nucleophilic acyl substitution mechanism.[5] This process is generally characterized by its high reactivity and tendency to go to completion.

The Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[3][6]

Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

The Role of a Base

A non-nucleophilic base, such as pyridine or triethylamine (TEA), is typically added to the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][7] This prevents the protonation of the alcohol and other basic sites in the substrate, driving the reaction to completion.

Catalysis with 4-(Dimethylamino)pyridine (DMAP)

For sterically hindered alcohols or less reactive systems, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[8] DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.[9]

Experimental Design and Protocols

Materials and General Procedures
  • Reagents : 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS 63201-08-1)[10], various alcohols (anhydrous), triethylamine (distilled), pyridine (anhydrous), 4-(dimethylamino)pyridine (DMAP), and anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

  • Apparatus : Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, nitrogen or argon inlet, ice bath, and standard glassware for workup and purification.

  • General Safety Precautions : Acyl chlorides are corrosive, lachrymatory, and react violently with water.[11][12][13][14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11][12][13][14] Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the acyl chloride.[16]

Protocol 1: General Esterification with Primary and Secondary Alcohols

This protocol is suitable for the esterification of non-hindered primary and secondary alcohols.

Workflow Diagram:

Caption: General workflow for the esterification of primary and secondary alcohols.

Step-by-Step Procedure:

  • To a stirred solution of the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture via a dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Esterification of Hindered Alcohols

This protocol is optimized for sterically hindered secondary and tertiary alcohols, where the general procedure may be sluggish.

Workflow Diagram:

Sources

Application

Application Note &amp; Protocols: Intramolecular Friedel-Crafts Acylation of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

Here is the detailed application note and protocol as requested. Introduction: Synthesis of Spirocyclic Indanones The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming th...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed application note and protocol as requested.

Introduction: Synthesis of Spirocyclic Indanones

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] A particularly valuable subclass is the spiro[cyclopropane-1,1'-inden]-3'-one system, which introduces a three-dimensional, rigid cyclopropane motif at a key position. This guide details the intramolecular Friedel-Crafts acylation of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS 63201-08-1)[2], a robust and efficient method for constructing the 6-methoxy-spiro[cyclopropane-1,1'-inden]-3'(2'H)-one core.

This intramolecular reaction is a powerful application of classic electrophilic aromatic substitution, where the tethered acyl chloride cyclizes onto its own aromatic ring to form a five-membered ketone.[1][3] The success of this transformation is highly dependent on the choice of catalyst and reaction conditions, which must be carefully controlled to maximize yield and prevent common side reactions associated with activated aromatic systems.

This document provides a detailed mechanistic overview, two distinct experimental protocols using different Lewis acids, a comprehensive troubleshooting guide, and methods for product characterization, designed for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale and Strategic Considerations

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich methoxy-activated phenyl ring.[4][5][6]

Key Mechanistic Steps:

  • Acylium Ion Generation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its departure to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution (EAS): The acylium ion is attacked by the π-electrons of the aromatic ring. The methoxy group at the C3 position is a strong activating ortho-, para-director.[7] Cyclization to form a five-membered ring can occur at the C2 (ortho) or C6 (para) positions. Due to the strong para-directing nature of the methoxy group, the reaction overwhelmingly favors cyclization at the C6 position.

  • Rearomatization: A base (such as AlCl₄⁻) removes the proton from the sp³-hybridized carbon of the intermediate arenium ion (sigma complex), restoring aromaticity and yielding the final ketone product.

  • Catalyst Complexation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[4][7] Consequently, a stoichiometric amount (or slight excess) of the Lewis acid is required for the reaction to proceed to completion. This complex is hydrolyzed during aqueous workup.

Visualization: Reaction Mechanism

Friedel_Crafts_Mechanism Start 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride + AlCl₃ Acylium Acylium Ion Intermediate (Resonance Stabilized) Start->Acylium 1. Lewis Acid Coordination & Ionization Sigma Arenium Ion (Sigma Complex) (Attack at para position) Acylium->Sigma 2. Intramolecular Electrophilic Attack Product_Complex Product-Lewis Acid Complex Sigma->Product_Complex 3. Deprotonation & Rearomatization Final_Product 6-methoxy-spiro[cyclopropane-1,1'-inden]-3'(2'H)-one Product_Complex->Final_Product 4. Aqueous Workup

Caption: Key steps in the intramolecular Friedel-Crafts acylation.

Critical Choice of Lewis Acid

The primary consideration for this reaction is the choice of Lewis acid.

  • Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is a powerful and common catalyst for Friedel-Crafts reactions.[8] However, its high reactivity can lead to the demethylation of the methoxy group, a known side reaction with activated anisole derivatives, especially at elevated temperatures.[7][9]

  • Milder Lewis Acids (e.g., SnCl₄, TiCl₄, ZnCl₂): These catalysts are less aggressive and can suppress the undesired demethylation side reaction, often leading to cleaner reaction profiles and higher yields of the desired product.[7][9] Iron(III) chloride (FeCl₃) can also be a cost-effective and less problematic alternative to AlCl₃.[10]

  • Brønsted Acids (e.g., PPA, Triflic Acid): For some intramolecular cyclizations, strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid can be highly effective and are sometimes used as both catalyst and solvent.[1][3][11]

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions are highly sensitive to moisture. All glassware must be oven- or flame-dried prior to use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Acyl chlorides and Lewis acids are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol A: Classic Conditions using Aluminum Chloride (AlCl₃)

This protocol employs the highly reactive Lewis acid AlCl₃ and is suitable for rapid cyclization, but requires careful temperature control to minimize demethylation.

Reagents & Materials
1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.0 equiv)
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
Anhydrous Dichloromethane (DCM)
Crushed Ice
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Oven-dried round-bottom flask with stir bar
Inert atmosphere setup (N₂ or Ar)
Addition funnel

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add anhydrous aluminum chloride (1.2 equiv).

  • Solvent Addition: Add anhydrous DCM to the flask to create a slurry. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a dropping funnel.

  • Reaction Initiation: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C and very carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[7] This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-methoxy-spiro[cyclopropane-1,1'-inden]-3'(2'H)-one.

Protocol B: Milder Conditions using Tin(IV) Chloride (SnCl₄)

This protocol uses a milder Lewis acid to minimize potential demethylation of the methoxy group, often providing a cleaner product profile.

Reagents & Materials
1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.0 equiv)
Tin(IV) Chloride (SnCl₄) (1.2 equiv, as a 1M solution in DCM)
Anhydrous Dichloromethane (DCM)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Oven-dried round-bottom flask with stir bar
Inert atmosphere setup (N₂ or Ar)
Syringe

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add a solution of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add SnCl₄ (1.2 equiv, 1M solution in DCM) dropwise via syringe over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-8 hours, or until TLC/LC-MS indicates completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Workup and Purification: Follow steps 7-10 as described in Protocol A.

Troubleshooting and Optimization

Low yields or side product formation can often be rectified with systematic adjustments.[12]

ProblemProbable CauseSuggested Solution
No Reaction / Low Yield Moisture Contamination: Lewis acid was deactivated by water.[7]Ensure all glassware is rigorously dried and all reagents/solvents are anhydrous. Run the reaction under a positive pressure of inert gas.
Inactive Catalyst: The Lewis acid is old or was improperly stored.Use a freshly opened bottle of the Lewis acid or titrate to determine its activity.
Insufficient Catalyst: Stoichiometric amounts are needed due to product complexation.[4][7]Increase the loading of the Lewis acid to 1.2-1.5 equivalents.
Demethylation of Methoxy Group Lewis Acid is too harsh: AlCl₃ is known to cleave methyl ethers.[7][9]Switch to a milder Lewis acid as described in Protocol B (e.g., SnCl₄, FeCl₃, ZnCl₂). Run the reaction at a lower temperature (e.g., maintain at 0 °C or -20 °C).
Formation of Polymeric Byproducts Intermolecular Reaction: At high concentrations, molecules can react with each other.[12]Perform the reaction under higher dilution conditions by using a larger volume of solvent. This favors the intramolecular pathway. Add the substrate solution very slowly to maintain a low instantaneous concentration.
Incomplete Reaction Suboptimal Temperature/Time: The reaction may be sluggish under the chosen conditions.If using a mild Lewis acid, gentle heating (e.g., 40 °C) may be required after the initial addition. Increase the reaction time and monitor carefully by TLC to determine the point of maximum conversion before side reactions become significant.
Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Moisture Verify Anhydrous Conditions Start->Check_Moisture Check_Catalyst Assess Catalyst Activity & Stoichiometry Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Sol_Moisture Action: Rigorously dry all glassware, solvents, and inert gas. Check_Moisture->Sol_Moisture Sol_Catalyst_Activity Action: Use fresh Lewis acid. Increase loading to 1.2-1.5 eq. Check_Catalyst->Sol_Catalyst_Activity Sol_Demethylation Issue: Demethylation? Action: Switch to milder Lewis Acid (SnCl₄, FeCl₃). Lower temperature. Check_Conditions->Sol_Demethylation Sol_Polymer Issue: Polymerization? Action: Use high dilution. Slow substrate addition. Check_Conditions->Sol_Polymer

Caption: A workflow for diagnosing and solving common issues.

Product Characterization

The expected product is 6-methoxy-spiro[cyclopropane-1,1'-inden]-3'(2'H)-one . Confirmation of its structure should be performed using standard analytical techniques.

  • ¹H NMR: Expect to see aromatic protons consistent with a 1,2,4-trisubstituted benzene ring. The methoxy group should appear as a singlet around 3.8-3.9 ppm. The cyclopropane and methylene protons will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon should be visible around 195-205 ppm. The spiro-carbon of the cyclopropane ring will be a quaternary signal. Signals corresponding to the methoxy group and the aromatic carbons should be present.

  • IR Spectroscopy: A strong absorption band characteristic of a conjugated ketone carbonyl (C=O) should be present in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass of the product should be observed.

Conclusion

The intramolecular Friedel-Crafts acylation of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is an effective method for synthesizing the valuable 6-methoxy-spiro[cyclopropane-1,1'-inden]-3'(2'H)-one scaffold. Careful selection of the Lewis acid and strict adherence to anhydrous conditions are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to successfully implement and optimize this important transformation.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • SATHEE. Friedel Crafts Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]

  • LibreTexts. 13 Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. (2021). [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]

  • Cravotto, G., et al. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 23(8), 1993. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1990). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 67(8), 714. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). [Link]

  • ALBLA Chemicals. 1-(3-Methoxy-phenyl)-cyclopropanecarbonyl chloride. [Link]

Sources

Method

Application Note: Catalytic Strategies for the Nucleophilic Acyl Substitution of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the efficient acylation of sterically hindered substrates. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the efficient acylation of sterically hindered substrates. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride presents a unique synthetic challenge: the carbonyl carbon is adjacent to a fully substituted quaternary center (the cyclopropane ring bearing an aryl group). This extreme steric bulk severely retards standard nucleophilic acyl substitution, rendering conventional bases like pyridine ineffective.

This application note details the mechanistic rationale, catalyst selection, and validated protocols for achieving high-yielding nucleophilic acyl substitutions (amidation and esterification) of this hindered substrate using hyper-nucleophilic organocatalysts.

Mechanistic Rationale: Overcoming Steric Hindrance

In standard [1], a nucleophile directly attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. However, the 1-arylcyclopropyl moiety creates a steric shield around the carbonyl carbon, drastically increasing the activation energy for direct attack by weak or bulky nucleophiles (e.g., complex amines or tertiary alcohols).

To bypass this, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) or 4-Pyrrolidinopyridine (PPY) is employed. These small, highly nucleophilic planar molecules rapidly attack the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is ionic, exceptionally electrophilic, and protrudes further from the steric bulk of the cyclopropane ring, making it highly susceptible to subsequent attack by the target nucleophile[2].

Crucially, strong Lewis acids (e.g., AlCl3​ , TiCl4​ ) must be avoided when activating this substrate, as they can trigger the undesired ring-opening of the strained cyclopropane moiety via carbocation formation.

Pathway Substrate 1-(3-Methoxyphenyl) cyclopropanecarbonyl chloride Intermediate N-Acylpyridinium Intermediate Substrate->Intermediate DMAP attack (- Cl-) Catalyst DMAP Catalyst Catalyst->Intermediate Intermediate->Catalyst Regeneration via Base Product Substituted Product (Ester/Amide) Intermediate->Product Nu-H attack (Rate-limiting) Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Auxiliary Base (e.g., Et3N) Base->Catalyst Neutralizes HCl

Fig 1. DMAP-catalyzed nucleophilic acyl substitution pathway for hindered acyl chlorides.

Catalyst Selection & Performance Data

Selecting the correct [4] is critical. The table below summarizes the performance of various catalysts when applied to sterically hindered 1-arylcyclopropanecarbonyl systems.

CatalystRelative Reaction RateOptimal LoadingTypical YieldMechanistic Role & Causality
Pyridine 1 Solvent / Excess< 20%Weak nucleophile; primarily acts as a Brønsted base. Fails to overcome steric bulk.
N-Methylimidazole (NMI) 102 10 - 20 mol%45 - 60%Moderate nucleophile; forms acylimidazolium but is often too slow for quaternary alpha-centers.
DMAP 104 1 - 5 mol%85 - 95%Hyper-nucleophile; forms highly reactive N-acylpyridinium salt. Industry standard.
4-Pyrrolidinopyridine (PPY) 1.5×104 1 - 5 mol%88 - 98%Superior hyper-nucleophile; recommended for extreme steric hindrance or highly deactivated nucleophiles.

Experimental Protocol: DMAP-Catalyzed Amidation/Esterification

This protocol outlines a self-validating methodology for coupling 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride with a generic nucleophile (amine or alcohol).

Reagents & Equipment
  • Substrate: 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.0 eq, ~0.5 M in solvent)

  • Nucleophile: Primary/Secondary Amine or Alcohol (1.1 eq)

  • Catalyst: DMAP (0.05 eq / 5 mol%)

  • Auxiliary Base: Triethylamine ( Et3​N ) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Environment: Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology
  • Preparation of the Nucleophile-Catalyst Matrix:

    • To an oven-dried, inert-gas-purged round-bottom flask, add the nucleophile (1.1 eq), DMAP (0.05 eq), and Et3​N (1.5 eq) in anhydrous DCM.

    • Causality: Et3​N is added in stoichiometric excess to act as an irreversible proton sink. It neutralizes the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the nucleophile and regenerating the DMAP catalyst [3].

  • Substrate Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the N-acylpyridinium intermediate and minimizes localized concentration spikes that could lead to ketene formation or dimerization.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2 to 4 hours.

  • Self-Validating In-Process Control (IPC):

    • TLC Monitoring: Withdraw a 10 µL aliquot, quench into 100 µL of saturated aqueous NaHCO3​ , and extract with 100 µL Ethyl Acetate (EtOAc). Spot the organic layer against a standard of the starting acyl chloride.

    • Validation Logic: The unreacted acyl chloride will immediately hydrolyze to 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid on the silica plate, appearing at a significantly lower Rf​ value than the desired amide/ester product. Complete disappearance of the acid spot confirms total consumption.

  • Quench and Biphasic Workup:

    • Dilute the reaction mixture with additional DCM.

    • Acid Wash: Wash the organic layer twice with 1M aqueous HCl. Purpose: Extracts unreacted DMAP, Et3​N , and unreacted amine nucleophile into the aqueous phase as water-soluble hydrochloride salts.

    • Base Wash: Wash the organic layer once with saturated aqueous NaHCO3​ . Purpose: Neutralizes any residual acid and extracts any hydrolyzed starting material (carboxylic acid) as a sodium salt.

    • Brine Wash: Wash with saturated NaCl solution to remove residual water.

  • Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography or recrystallization as dictated by the specific product's properties.

Troubleshooting & Critical Parameters

  • Symptom: Low Conversion / High Carboxylic Acid Byproduct.

    • Root Cause: Moisture ingress leading to competitive hydrolysis of the highly reactive N-acylpyridinium intermediate.

    • Intervention: Ensure strict anhydrous conditions. Dry solvents over molecular sieves and verify the integrity of the inert gas line.

  • Symptom: Complex Mixture / Unidentified Byproducts.

    • Root Cause: Potential ring-opening of the cyclopropane. This is rare under strictly basic organocatalytic conditions but can occur if the acyl chloride was synthesized using an excess of a strong Lewis acid (like thionyl chloride with DMF catalysis) that was not properly removed prior to this step.

    • Intervention: Purify the acyl chloride via vacuum distillation before use, or switch to a milder chlorinating agent (e.g., oxalyl chloride) during its preparation.

References

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • ResearchGate. Enantioselective acyl transfer catalysis by a combination of common catalytic motifs and electrostatic interactions. Retrieved from[Link]

  • Chemistry & Biology Interface. Chemo-, Regio- and Stereoselectivity of Acyl Transfer Agents: A Brief Review. Retrieved from[Link]

Application

Application Notes &amp; Protocols: Leveraging 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride in Modern Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic use of privileged scaffolds is paramount to the efficient discovery of novel therapeutics. This guide details the utility of 1-(3-Methoxyphenyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic use of privileged scaffolds is paramount to the efficient discovery of novel therapeutics. This guide details the utility of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride , a versatile chemical building block that combines two high-value structural motifs: the cyclopropane ring and the 3-methoxyphenyl group. We provide an in-depth analysis of its chemical properties, core applications, and detailed, field-proven protocols for its integration into drug discovery workflows, with a particular focus on the synthesis of bioactive amides for enzyme inhibition.

Introduction: The Strategic Value of the Scaffold

The success of a small molecule drug candidate is profoundly influenced by its core structure. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a reagent designed for the deliberate installation of two key features known to impart favorable pharmacological properties.

  • The Cyclopropyl Moiety: The three-membered cyclopropane ring is far more than a simple saturated carbocycle; it is a powerful tool in medicinal chemistry.[1][2] Its inherent ring strain and unique C-C bond character confer a rigid, three-dimensional geometry that can lock a molecule into a bioactive conformation, minimizing the entropic penalty of protein-ligand binding.[3] This often leads to enhanced binding affinity and target potency.[3][4] Furthermore, the cyclopropane ring is exceptionally robust against metabolic degradation by cytochrome P450 enzymes, a critical feature for improving the pharmacokinetic profile of a drug candidate.[3][4] Its incorporation has been a successful strategy in FDA-approved drugs for treating conditions ranging from viral infections like COVID-19 and Hepatitis C to asthma.[5][6]

  • The 3-Methoxyphenyl Group: The methoxy group is a prevalent substituent in a vast number of natural products and approved drugs.[7][8] When positioned on an aromatic ring, it acts as an electron-donating group that can modulate the electronic properties of the molecule. It is a valuable pharmacophore that can form crucial hydrogen bonds, enhance ligand-target interactions, and improve physicochemical properties such as solubility.[7] Its presence can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

The title compound synergistically combines these features with a highly reactive acyl chloride handle, enabling its efficient covalent attachment to a wide array of molecular scaffolds.

Physicochemical Properties & Reactivity Profile

The utility of a building block begins with a clear understanding of its fundamental properties and chemical behavior.

PropertyValueSource
CAS Number 63201-08-1[9]
Molecular Formula C₁₁H₁₁ClO₂[9]
Molecular Weight 210.66 g/mol [9]
Purity ≥95%[9]
SMILES COc1cc(ccc1)C2(C(=O)Cl)CC2[9]

The key to this building block's function lies in the acyl chloride group. The carbonyl carbon is rendered highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.[10][11] This high reactivity makes it an excellent acylating agent for a variety of nucleophiles, but it also dictates specific handling requirements. The compound readily hydrolyzes in the presence of water or atmospheric moisture to form the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas.[10][12] Therefore, all reactions must be conducted under strictly anhydrous conditions.

Core Application: Synthesis of Bioactive Amides via Aminolysis

The amide bond is one of the most prevalent functional groups in approved pharmaceuticals, making its efficient formation a cornerstone of drug discovery.[13] The reaction of an acyl chloride with a primary or secondary amine (aminolysis) is a robust and high-yielding method for creating these stable linkages.[13]

Mechanism Insight: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[13] This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A crucial byproduct of this reaction is HCl.[13] To prevent the protonation and deactivation of the starting amine, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is added to act as an acid scavenger.[12][13][14]

Sources

Method

Application Notes &amp; Protocols: A Scalable Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

Abstract: This document provides a detailed technical guide for the multi-kilogram scale synthesis of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride, a crucial intermediate in the development of advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for the multi-kilogram scale synthesis of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride, a crucial intermediate in the development of advanced pharmaceutical and agrochemical agents. The proposed synthetic pathway is designed for robustness, scalability, and economic viability, proceeding through a three-step sequence involving nitrile-mediated cyclopropanation, subsequent hydrolysis, and final conversion to the acyl chloride. Each section explains the underlying chemical principles, provides detailed, field-tested protocols, and emphasizes critical safety and process considerations essential for industrial-scale operations.

Strategic Overview & Synthesis Design

The synthesis of 1,1-disubstituted cyclopropanes presents a significant challenge in process chemistry, demanding precise control over ring-forming reactions while ensuring high throughput and purity. The selected strategy for 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride is centered on a convergent and reliable three-step process, chosen for its use of readily available industrial feedstocks and its avoidance of complex or hazardous reagents where possible.

The pathway commences with the alkylation of 3-methoxyphenylacetonitrile with 1,2-dibromoethane to form the key cyclopropane ring structure. This nitrile intermediate is then quantitatively hydrolyzed to the corresponding carboxylic acid. The final step involves the conversion of the carboxylic acid to the target acyl chloride using thionyl chloride, a standard and industrially proven method. This approach ensures high overall yield and simplifies purification at each stage.

G cluster_0 Overall Synthetic Workflow A 3-Methoxyphenylacetonitrile B 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (Intermediate I) A->B Step 1: Cyclopropanation C 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid (Intermediate II) B->C Step 2: Hydrolysis D 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride (Final Product) C->D Step 3: Chlorination

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (Intermediate I)

Principle & Rationale

The core of this synthesis is the construction of the cyclopropane ring. This is achieved via a nucleophilic substitution reaction where the carbanion generated from 3-methoxyphenylacetonitrile acts as the nucleophile. The deprotonation of the benzylic carbon, which is activated by the adjacent phenyl and nitrile groups, creates a potent nucleophile. This carbanion then undergoes a tandem alkylation with 1,2-dibromoethane. The first substitution forms an intermediate which, in the presence of a base, rapidly undergoes an intramolecular cyclization to yield the cyclopropanecarbonitrile derivative.

For large-scale production, phase-transfer catalysis (PTC) is the preferred method over the use of hazardous reagents like sodium amide or sodium hydride. PTC, using a quaternary ammonium salt in a biphasic system (e.g., toluene and 50% aq. NaOH), offers superior safety, simpler operation, lower cost, and easier work-up, making it highly suitable for industrial environments.

Detailed Protocol (1.5 kg Scale)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Methoxyphenylacetonitrile147.181.47 kg10.0
1,2-Dibromoethane187.862.06 kg (1.0 L)11.0
Sodium Hydroxide (50% w/w aq.)40.002.40 kg (1.6 L)30.0
Tetrabutylammonium Bromide (TBAB)322.37161 g0.5
Toluene-10 L-
Deionized Water-10 L-
Brine (Saturated NaCl aq.)-5 L-

Procedure:

  • Reactor Setup: Charge a 30 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet with 3-methoxyphenylacetonitrile (1.47 kg), 1,2-dibromoethane (2.06 kg), toluene (10 L), and tetrabutylammonium bromide (161 g).

  • Reaction Initiation: Begin vigorous stirring (≥250 RPM) to ensure good mixing. Slowly add the 50% sodium hydroxide solution (2.40 kg) over 60-90 minutes, maintaining the internal temperature below 40°C using a cooling jacket. An initial exotherm is expected.

  • Reaction Completion: After the addition is complete, heat the mixture to 60-65°C and maintain for 8-12 hours. Monitor the reaction progress by GC analysis of aliquots from the organic phase until the starting material is <1%.

  • Work-up and Isolation: Cool the reactor to room temperature. Add deionized water (10 L) and continue stirring for 15 minutes. Stop stirring and allow the layers to separate.

  • Phase Separation: Transfer the lower aqueous layer to a waste container. Wash the remaining organic layer sequentially with deionized water (5 L) and brine (5 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene. The resulting crude oil is 1-(3-methoxyphenyl)cyclopropanecarbonitrile.[1] For most applications, this crude product is of sufficient purity to be carried forward to the next step.

Part II: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid (Intermediate II)

Principle & Rationale

The conversion of the nitrile (Intermediate I) to the carboxylic acid is achieved through hydrolysis. While both acid- and base-catalyzed methods are effective, base-catalyzed hydrolysis (saponification) is generally preferred for scale-up. This method involves heating the nitrile with a strong base like sodium hydroxide, which leads to the formation of the sodium carboxylate salt. The reaction is typically robust and goes to completion. The final carboxylic acid is then liberated by acidifying the reaction mixture. This procedure minimizes the handling of large volumes of hot, corrosive acids and often results in a product that can be easily isolated by precipitation and filtration.

Detailed Protocol (Based on 1.7 kg of Nitrile)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(3-Methoxyphenyl)cyclopropanecarbonitrile (crude)173.21~1.73 kg~10.0
Sodium Hydroxide40.001.20 kg30.0
Deionized Water-8 L-
Hydrochloric Acid (37% w/w aq.)36.46As needed (~3 L)-
Toluene-5 L-

Procedure:

  • Reactor Setup: Charge the 30 L reactor with the crude nitrile (~1.73 kg), sodium hydroxide (1.20 kg), and deionized water (8 L).

  • Saponification: Heat the mixture to reflux (approx. 100-105°C) and maintain for 12-24 hours. The reaction progress can be monitored by the cessation of ammonia evolution (use wet pH paper at the condenser outlet) or by HPLC analysis.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Add toluene (5 L) to extract any non-polar impurities. Stir for 20 minutes, then separate and discard the upper organic layer.

  • Precipitation: Cool the aqueous layer to 10-15°C in an ice bath. Slowly and carefully add concentrated hydrochloric acid to precipitate the product. Vigorous gas evolution (if any carbonate is present) and a significant exotherm will occur. Maintain the temperature below 30°C. Continue adding acid until the pH of the slurry is ~1-2.

  • Isolation: Stir the resulting thick slurry for 1 hour at 10-15°C to ensure complete precipitation. Isolate the solid product by filtration using a large Büchner funnel or a centrifuge.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 4 L) until the washings are neutral (pH ~6-7). Dry the product in a vacuum oven at 50-60°C to a constant weight.

Typical Results:

ParameterValue
Yield 90-95% (from nitrile)
Purity (HPLC) >99%
Appearance White to off-white solid

Part III: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride (Final Product)

Principle & Rationale

The final transformation of the carboxylic acid to the acyl chloride is a critical step that requires anhydrous conditions. Thionyl chloride (SOCl₂) is the reagent of choice for large-scale operations due to its high reactivity, low cost, and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are volatile gases.[2][3][4] The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[5] The evolution of gaseous byproducts drives the reaction to completion, making it effectively irreversible.[5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction, especially with less reactive acids, via the formation of a highly reactive Vilsmeier-type intermediate.[5]

G cluster_0 Chlorination Off-Gas Management A Reactor (R-COOH + SOCl₂) B Condenser A->B HCl(g), SO₂(g), Solvent Vapor B->A Condensed Solvent C Caustic Scrubber (NaOH Solution) B->C Non-condensed Gases (HCl, SO₂) D Vent C->D

Caption: Essential setup for safely handling gaseous byproducts.

Safety Considerations: Thionyl Chloride

Thionyl chloride is a highly hazardous substance and must be handled with extreme care.

  • Corrosivity: It is extremely corrosive to the skin, eyes, and respiratory tract.[6][7]

  • Reactivity: It reacts violently with water, releasing toxic HCl and SO₂ gases.[6][8][9] All equipment must be scrupulously dried before use.

  • Toxicity: Inhalation can cause severe respiratory damage, including potentially fatal pulmonary edema.[6][9]

  • Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a closed reactor system. The off-gas from the reaction must be directed through a caustic scrubber (containing concentrated NaOH or KOH solution) to neutralize HCl and SO₂ before venting to the atmosphere.

  • Personal Protective Equipment (PPE): Full protective gear is mandatory, including chemical-resistant gloves, a lab coat over a chemical-resistant apron, and a full-face shield or safety goggles used in combination with a respirator equipped with acid gas cartridges.[7][10]

Detailed Protocol (1.9 kg Scale)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid192.211.92 kg10.0
Thionyl Chloride (SOCl₂)118.971.43 kg (0.87 L)12.0
N,N-Dimethylformamide (DMF)73.0915 mLcat.
Toluene (anhydrous)-8 L-

Procedure:

  • Reactor Setup: Ensure the 30 L reactor system is completely dry. Charge the reactor with 1-(3-methoxyphenyl)cyclopropanecarboxylic acid (1.92 kg) and anhydrous toluene (8 L).

  • Catalyst Addition: Add the catalytic DMF (15 mL) to the stirred suspension.

  • Reagent Addition: Slowly add the thionyl chloride (1.43 kg) to the mixture over 60 minutes at room temperature. Control the addition rate to manage gas evolution and maintain the temperature between 20-30°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and hold for 4-6 hours, or until gas evolution ceases and GC analysis confirms the complete conversion of the starting material.

  • Purification:

    • Cool the reactor to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. A rotary evaporator with a robust vacuum pump and appropriate traps is suitable.

    • The crude residual oil is the target product, 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride. For applications requiring very high purity, the product can be purified by vacuum distillation.

Product Specifications:

ParameterValue
Yield 95-98%
Purity (GC) >98%
Appearance Colorless to pale yellow liquid
Boiling Point ~110-115°C at 1 mmHg (estimated)

References

  • Benchchem. Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Master Organic Chemistry. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).
  • PubMed. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction.
  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988.
  • Grokipedia. Kulinkovich reaction.
  • Benchchem. Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications.
  • Wikipedia. Thionyl chloride.
  • Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • Organic Chemistry Portal. Kulinkovich Reaction.
  • Chemguide. Converting carboxylic acids into acyl chlorides (acid chlorides).
  • Wikipedia. Kulinkovich reaction.
  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions.
  • Google Patents. CN105622369B - A kind of preparation method of cyclopropyl methyl ketone.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
  • Lanxess. Product Safety Assessment: Thionyl chloride. (2015).
  • INCHEM. ICSC 1409 - THIONYL CHLORIDE.
  • ChemicalBook. Thionyl chloride - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride.
  • BLD Pharm. 1-(3-Methoxyphenyl)cyclopropanecarbonitrile.

Sources

Application

Solvent selection for reactions involving cyclopropanecarbonyl chlorides

Application Note: Strategic Solvent Selection for Cyclopropanecarbonyl Chloride (CPCC) Mediated Reactions Executive Summary Cyclopropanecarbonyl chloride (CPCC) is a highly reactive, moisture-sensitive acylating agent he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for Cyclopropanecarbonyl Chloride (CPCC) Mediated Reactions

Executive Summary

Cyclopropanecarbonyl chloride (CPCC) is a highly reactive, moisture-sensitive acylating agent heavily utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers[1][2]. The incorporation of the cyclopropyl group imparts unique structural rigidity and metabolic stability to drug candidates[2]. However, the inherent ring strain of the three-membered cyclopropyl group significantly heightens the electrophilicity of the carbonyl carbon. This makes CPCC exceptionally prone to rapid hydrolysis and competing side reactions[2]. This application note provides a mechanistically grounded guide to solvent selection for CPCC reactions, emphasizing the critical transition from legacy volatile organic compounds (VOCs) to sustainable, green solvent alternatives like 2-MeTHF and Cyrene™[3][4].

Mechanistic Causality in Solvent Selection

The reactivity of CPCC (CAS: 4023-34-1) is governed by the inductive effect of the chlorine atom combined with the steric and electronic properties of the cyclopropyl ring[1][2]. When selecting a solvent for amidation, esterification, or Friedel-Crafts acylation involving CPCC, two primary mechanistic pathways dictate the choice:

1.1. The Hydrolysis Competing Pathway CPCC reacts violently with water to yield cyclopropanecarboxylic acid and hydrogen chloride gas[2]. Therefore, solvents must be rigorously dried (anhydrous) unless operating under specific biphasic Schotten-Baumann conditions. In a biphasic system, the kinetics of the desired nucleophilic attack (e.g., by an amine) must vastly outpace the rate of aqueous hydrolysis.

1.2. Solvation of the Tetrahedral Intermediate During nucleophilic acyl substitution, a polar tetrahedral intermediate is formed. Polar aprotic solvents stabilize this transition state, accelerating the reaction. Historically, Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) were the solvents of choice[3][4]. However, DMF can react with acyl chlorides to form unwanted Vilsmeier-Haack-type adducts if used as a bulk solvent rather than a catalyst. Furthermore, DCM is facing severe regulatory restrictions due to its toxicity and environmental impact[3][4].

Transitioning to Green Solvents: Causality and Benefits

Modern pharmaceutical process development mandates the replacement of toxic VOCs to improve Process Mass Intensity (PMI) and E-factors[3].

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived alternative to THF and DCM. It offers a higher boiling point (80.2 °C), enabling higher reaction temperatures if needed. Crucially, unlike THF, 2-MeTHF has low water miscibility, which allows for seamless phase separation during aqueous workups without the need for extensive salting-out procedures[3].

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that effectively replaces DMF and NMP[4]. Recent methodologies demonstrate that amides derived from acid chlorides like CPCC can be synthesized in Cyrene at room temperature. Upon completion, the simple addition of water precipitates the product, eliminating the need for complex extraction or column chromatography, thereby drastically reducing solvent waste[4][5].

  • Acetone/Water Co-solvents: For highly specific transhalogenation or mono-acylation reactions, controlled aqueous-organic mixtures (e.g., acetone/water) have been successfully deployed. This leverages the differing solubilities of starting materials and products while maintaining the stability of the acylating agent long enough for the reaction to proceed[6].

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties and suitability of various solvents for CPCC-mediated reactions, highlighting the shift toward sustainable chemistry[3][4].

SolventBoiling Point (°C)Water MiscibilityEHS Profile / ToxicitySuitability for CPCC Reactions
Dichloromethane (DCM) 39.6LowHigh (Carcinogen suspect, VOC)Legacy standard; targeted for phase-out[3].
Tetrahydrofuran (THF) 66.0MiscibleModerate (Peroxide former)Good solvation, but complicates aqueous workups.
2-Methyltetrahydrofuran 80.2LowLow (Bio-based, Green)Excellent; enables clean phase separation[3].
Cyrene™ 227.0MiscibleLow (Bio-based, Non-toxic)Excellent for precipitation-based isolation[4].
Toluene 110.6Very LowModerate (Reprotoxic)Useful for high-temp azeotropic distillation[7].
Acetone/Water VariableMiscibleLow (Green co-solvent)Niche; used for rapid mono-acylation[6].

Decision Workflow for Solvent Selection

SolventSelection Start CPCC Reaction Initiation Condition Moisture Tolerance? Start->Condition Anhydrous Anhydrous (Amidation/Esterification) Condition->Anhydrous Sensitive Biphasic Biphasic (Schotten-Baumann) Condition->Biphasic Tolerant Green Green Alternatives: 2-MeTHF, Cyrene™ Anhydrous->Green Preferred Legacy Legacy Solvents: DCM, Toluene Anhydrous->Legacy Phase-out Aqueous Co-solvent Systems: Acetone/H2O Biphasic->Aqueous Optimal

Workflow for selecting optimal solvents in CPCC-mediated acylations based on moisture sensitivity.

Self-Validating Experimental Protocols

Safety Warning: CPCC is highly corrosive, causes severe skin burns, and reacts with ambient moisture to generate toxic HCl gas[1][2]. All procedures must be conducted in a well-ventilated fume hood using strict anhydrous techniques where specified.

Protocol A: Anhydrous Amidation in 2-MeTHF

This protocol utilizes 2-MeTHF to facilitate a clean organic/aqueous phase separation during workup, avoiding the emulsion issues common with THF[3].

  • Preparation: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous 2-MeTHF (0.5 M) under an inert argon atmosphere.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents nucleophilic attack on CPCC, avoiding the formation of reactive ketene intermediates.

    • Self-Validation Check: Ensure the moisture content of the 2-MeTHF is <0.1% v/v via Karl-Fischer titration prior to use to prevent CPCC hydrolysis.

  • CPCC Addition: Cool the reaction vessel to 0 °C using an ice bath. Add CPCC (1.1 eq) dropwise over 15 minutes.

    • Self-Validation Check: Monitor for a slight exotherm. The immediate formation of DIPEA hydrochloride salts will manifest as a fine white precipitate, visually confirming that the acylation is proceeding.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

    • Self-Validation Check: Quench a 50 µL aliquot in 0.5 mL methanol. Analyze via TLC or LC-MS. The complete disappearance of the starting amine and the presence of the target amide (with trace methyl cyclopropanecarboxylate from the quenched excess CPCC) confirms reaction completion.

  • Workup: Quench the reaction by adding 1M aqueous HCl (equal volume to 2-MeTHF). Stir vigorously for 5 minutes, then transfer to a separatory funnel.

    • Causality: 2-MeTHF's low water solubility ensures a rapid, clean separation of the upper organic layer, leaving the DIPEA salts and excess amine in the aqueous phase[3].

Protocol B: Waste-Minimizing Amidation in Cyrene™

This protocol leverages the bio-based solvent Cyrene™ to eliminate the need for liquid-liquid extraction or column chromatography, drastically reducing the E-factor[4][5].

  • Preparation: Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in Cyrene™ (1.0 M concentration) at room temperature.

  • CPCC Addition: Add CPCC (1.1 eq) dropwise.

    • Causality: Cyrene's high polarity stabilizes the tetrahedral intermediate, leading to exceptionally fast reaction kinetics.

    • Self-Validation Check: Monitor via in-situ IR or TLC. Reactions in Cyrene typically reach >95% conversion in under 5 minutes[5].

  • Isolation via Precipitation: Once complete, rapidly add 10 volumes of deionized water to the reaction mixture while stirring vigorously.

    • Causality: Cyrene is fully miscible with water, but the resulting cyclopropanecarboxamide product is not. The sudden shift in solvent polarity forces the product out of solution[4][5].

    • Self-Validation Check: The immediate formation of a precipitate confirms successful amide formation and isolation[5].

  • Filtration: Vacuum filter the suspension, wash the filter cake with cold water to remove any residual Cyrene and triethylamine hydrochloride, and dry under high vacuum.

References

  • Guidechem. "Cyclopropanecarbonyl Chloride 4023-34-1 wiki".
  • NIH.gov. "Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach".
  • University of Huddersfield. "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM".
  • Ketone Pharma. "Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know".
  • RSC.org. "Green Chemistry".
  • Google Patents. "US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof".
  • DOI.org. "Sustainable Synthesis of Acyl Fluoride via 1,3-Chelation-Assisted Transhalogenation...".
  • MDPI.com. "Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

Welcome to the technical support center for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on preventing its hydrolysis. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a highly reactive acylating agent, but its susceptibility to hydrolysis by ambient moisture or residual water in reaction media can lead to the formation of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid, resulting in reduced yields and impure products.[1] This resource provides detailed troubleshooting advice, experimental protocols, and data to ensure the success of your reactions.

Troubleshooting Guide: Hydrolysis-Related Issues

Problem 1: My reaction yield is low, and I've isolated 1-(3-methoxyphenyl)cyclopropanecarboxylic acid as a major byproduct.
  • Question: What is causing the formation of the carboxylic acid and the subsequent low yield of my desired product?

  • Answer: The presence of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid is a definitive indicator that the starting material, 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, is undergoing hydrolysis.[1] Acyl chlorides are highly electrophilic and react readily with water, which is a nucleophile.[2] This reaction consumes your starting material and generates the corresponding carboxylic acid, which can complicate purification.[3] The primary sources of water contamination are typically:

    • Atmospheric Moisture: Exposure of the acyl chloride or the reaction itself to the laboratory air, especially on humid days.

    • Contaminated Solvents/Reagents: Use of solvents or other reagents (e.g., amines, alcohols) that have not been adequately dried.[1]

    • Improperly Dried Glassware: Residual moisture on the surface of flasks, stir bars, or syringes.[1]

  • Implement Anhydrous Techniques: The most critical step is to rigorously exclude moisture from your reaction. This involves using an inert atmosphere.[4]

    • Glassware Preparation: Oven-dry all glassware at a minimum of 120°C for several hours or flame-dry it under a vacuum immediately before use.[1] Allow the glassware to cool in a desiccator or under a stream of inert gas.

    • Inert Atmosphere: Assemble your reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) and immediately place it under a positive pressure of a dry, inert gas like nitrogen or argon.[4][5] This can be achieved using a Schlenk line or a glove box.[6]

  • Ensure Solvent and Reagent Purity:

    • Use Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods. For many common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), passing them through a column of activated alumina or storing them over molecular sieves (3Å or 4Å) is effective.[7][8]

    • Verify Reagent Dryness: Ensure that any other reagents, particularly nucleophiles like amines or alcohols, are also anhydrous.

  • Proper Reagent Handling:

    • Use Dry Transfer Tools: Transfer all liquid reagents using dry syringes or cannulas.[9]

    • Minimize Exposure: When handling the solid 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, do so quickly in a glove box or under a positive flow of inert gas to minimize contact with air.

Problem 2: I observe fuming when I open the bottle of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, and my results are inconsistent between experiments.
  • Question: What does the fuming indicate, and why are my results not reproducible?

  • Answer: The "smoke" or fuming observed when an acyl chloride is exposed to air is the formation of tiny droplets of hydrochloric acid (HCl) and the corresponding carboxylic acid as the compound reacts with atmospheric moisture.[2] This indicates that the reagent is actively degrading. Inconsistent results are a direct consequence of this degradation; the purity of the acyl chloride is decreasing over time, meaning you are starting each reaction with a different effective concentration of the active reagent.

  • Improve Storage Conditions:

    • Inert Atmosphere: Store the reagent in a tightly sealed container, preferably with a Teflon-lined cap. For long-term storage, consider placing the primary container inside a larger, sealed container with a desiccant.[10] Storing under an inert gas like argon or nitrogen is best practice.[10]

    • Temperature: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Implement Aliquoting:

    • Avoid repeatedly opening the main stock bottle. When you receive a new bottle, consider aliquoting it into smaller, single-use vials inside a glove box or under a positive flow of inert gas. This protects the integrity of the bulk of the reagent.

  • Reagent Quality Check:

    • If you suspect significant degradation, the purity of the acyl chloride can be checked. While direct analysis can be challenging due to its reactivity, an IR spectrum can be informative.[11] The presence of a broad O-H stretch (around 3000 cm⁻¹) would indicate the presence of the carboxylic acid impurity.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for the high reactivity of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride with water?

A1: The high reactivity is due to the electrophilicity of the carbonyl carbon. The chlorine atom is a good leaving group, and both the chlorine and the oxygen atom are highly electronegative, withdrawing electron density from the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack by the lone pair of electrons on the oxygen atom of a water molecule.[13]

Diagram: Mechanism of Acyl Chloride Hydrolysis

Caption: Mechanism of acyl chloride hydrolysis.

Q2: Which solvents are recommended for reactions with this acyl chloride, and which should be avoided?

A2:

  • Recommended: Dry, aprotic solvents are essential.[13] Examples include dichloromethane (DCM), chloroform, toluene, diethyl ether, and tetrahydrofuran (THF).[1][2]

  • To Avoid: Protic solvents like water, alcohols (methanol, ethanol), and primary or secondary amines should be avoided as they will react with the acyl chloride in a process called solvolysis.[13]

Table: Solvent Compatibility and Drying Agents

SolventCompatibilityRecommended Drying Agent(s)
Dichloromethane (DCM)Excellent Calcium Hydride (CaH₂) followed by distillation; 4Å Molecular Sieves[7][8]
Tetrahydrofuran (THF)Good Sodium/Benzophenone ketyl radical (for distillation); 3Å Molecular Sieves[7][8]
TolueneGood Sodium/Benzophenone ketyl radical (for distillation); Calcium Hydride (CaH₂)[7]
AcetonitrileUse with Caution Calcium Hydride (CaH₂); 4Å Molecular Sieves. Can be basic.
Alcohols (e.g., Methanol)Incompatible N/A - Reacts with the acyl chloride.
WaterIncompatible N/A - Reacts with the acyl chloride.

Q3: How can I be certain my glassware is truly dry?

A3: Visual inspection is not sufficient. The best practices are:

  • Oven Drying: Place glassware in a laboratory oven at >120°C for at least 4 hours, or ideally overnight.[1]

  • Flame Drying: For immediate use, assemble the apparatus and heat it under a vacuum with a heat gun or a gentle, moving flame (use caution with flammable solvents). As the glass cools, backfill the apparatus with a dry, inert gas. This process removes adsorbed water from the glass surface.

Q4: Can I "rescue" 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride that has partially hydrolyzed?

A4: Yes. If hydrolysis has occurred, the sample will be a mixture of the acyl chloride and the carboxylic acid. The carboxylic acid can be converted back to the acyl chloride by refluxing the mixture with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[12] The excess thionyl/oxalyl chloride and the HCl byproduct are volatile and can be removed under vacuum. The resulting crude acyl chloride should then be purified, for example, by vacuum distillation.[12]

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction

This protocol outlines the essential steps for setting up a reaction using 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride to minimize hydrolysis.

  • Glassware Preparation:

    • Place a round-bottom flask, magnetic stir bar, and any other necessary glassware (e.g., condenser, dropping funnel) in an oven at 130°C for at least 4 hours.[1]

  • Apparatus Assembly:

    • While the glassware is still hot, assemble it quickly and clamp it in a fume hood.

    • Fit the flask with a rubber septum or a gas inlet adapter.

  • Establishing an Inert Atmosphere:

    • Connect the apparatus to a source of dry nitrogen or argon gas via a bubbler to monitor gas flow.[14]

    • Insert a vent needle into the septum to allow air to be displaced.

    • Flush the system with the inert gas for 5-10 minutes.[14]

    • Remove the vent needle and maintain a slight positive pressure of the inert gas (indicated by a slow bubble rate in the bubbler).

  • Reagent Addition:

    • Add the anhydrous solvent to the flask using a dry syringe.[14]

    • If other reagents are solid, add them under a positive flow of inert gas.

    • Dissolve the 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride in anhydrous solvent in a separate dry flask (also under an inert atmosphere) and transfer it to the reaction flask via a dry syringe or cannula.[1]

Diagram: Inert Atmosphere Reaction Setup

inert_setup cluster_fumehood Fume Hood gas_source N₂ or Ar Cylinder bubbler Oil Bubbler gas_source->bubbler Gas line septum Rubber Septum bubbler->septum Inlet Needle flask Reaction Flask (with stir bar) stir_plate Stir Plate / Hot Plate condenser Condenser (optional) caption Basic setup for a reaction under an inert atmosphere.

Caption: Basic setup for a reaction under an inert atmosphere.

References

  • Benchchem. A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • Benchchem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key...
  • Benchchem. How to prevent hydrolysis of Bromoacetyl chloride during a reaction.
  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Benchchem. preventing hydrolysis of Salicyloyl chloride during reactions.
  • Sciencemadness Discussion Board. Acyl chlorides stability.
  • Wikipedia. Acyl chloride.
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • Sciencemadness Wiki. Drying solvents.
  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.
  • YouTube. Inert Atmosphere.
  • YouTube. Inert Atmosphere, with no O2.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride.
  • Ataman Kimya. ACETYL CHLORIDE.
  • Uniproma. Three types of hydrolysis and ways to prevent hydrolysis.
  • The Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • ECHEMI. Analyzing acid chlorides ?.
  • ChemicalBook. Cyclopropanecarbonyl Chloride | 4023-34-1.

Sources

Optimization

Technical Support Center: Maximizing Acylation Yields with 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

Welcome to the Advanced Troubleshooting Guide for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS: 63201-08-1). As a Senior Application Scientist, I have compiled this resource to address the unique mechanistic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS: 63201-08-1). As a Senior Application Scientist, I have compiled this resource to address the unique mechanistic challenges presented by this specific building block.

This compound features a highly sterically hindered quaternary α -carbon and a strained cyclopropane ring. These structural elements frequently cause low yields in standard N-/O-acylation reactions and unexpected rearrangements during Friedel-Crafts acylations. This guide will explain the causality behind these failures and provide field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Workflows & Logical Relationships

To understand why standard conditions fail, we must visualize the competing kinetic pathways. The diagram below illustrates how steric hindrance slows down the desired nucleophilic attack, allowing trace moisture to outcompete the amine/alcohol, leading to hydrolysis.

Workflow SM 1-(3-Methoxyphenyl) cyclopropanecarbonyl chloride Amine Sterically Hindered Nucleophile SM->Amine Uncatalyzed (Slow) DMAP DMAP Catalyst (Acylpyridinium Intermediate) SM->DMAP Fast activation (DMAP) H2O Trace Moisture SM->H2O Competing reaction Product Desired Acylated Product (High Yield) Amine->Product Low Yield DMAP->Product Nucleophilic attack Waste 1-(3-Methoxyphenyl) cyclopropanecarboxylic acid H2O->Waste Hydrolysis (Waste)

Caption: Mechanistic workflow showing DMAP-catalyzed acylation outcompeting moisture-driven hydrolysis.

Part 2: Troubleshooting FAQs

Section A: N- and O-Acylation Challenges

Q1: Why is my amide/ester coupling yield so low, and why am I recovering mostly 1-(3-methoxyphenyl)cyclopropanecarboxylic acid? The Causality: The reaction of an alcohol or amine with an acid chloride is strongly dictated by steric hindrance[1]. The cyclopropane ring and the 3-methoxyphenyl group create a bulky quaternary center directly adjacent to the carbonyl carbon. This blocks the Bürgi-Dunitz trajectory required for the nucleophile to attack. Because the desired reaction is kinetically bottlenecked, trace moisture in your solvent or atmosphere has ample time to hydrolyze the acid chloride back to the inactive carboxylic acid. The Solution: You must alter the reaction kinetics. Switch from a simple base (like Triethylamine) to a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) . DMAP is small and highly nucleophilic; it rapidly attacks the acid chloride to form an acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acid chloride, forcing the subsequent addition-elimination step with your hindered amine/alcohol.

Q2: I am trying to acylate an extremely hindered secondary amine, and even DMAP is failing. What is the next step? The Causality: When both the electrophile and nucleophile are extremely hindered, the transition state energy is too high for standard base catalysis. The Solution: Employ halophilic silver salts. Literature on the acylation of highly hindered systems demonstrates that adding Silver Cyanide (AgCN) or Silver Triflate (AgOTf) forces the abstraction of the chloride ion[2]. This generates a highly reactive acylium-like intermediate that bypasses the steric barrier, driving the reaction forward.

Section B: Friedel-Crafts Acylation Challenges

Q3: I attempted a Friedel-Crafts acylation using AlCl₃, but NMR analysis of the product shows a loss of the cyclopropane signals and the incorporation of a chlorine atom. What happened? The Causality: This is a classic ring-opening rearrangement driven by ring strain. When a strong Lewis acid like AlCl₃ complexes with the acid chloride, it generates an acylium ion. The adjacent cyclopropane ring is highly strained (~27.5 kcal/mol). To relieve this strain, the cyclopropyl ring opens, shifting the positive charge and forming a carbocation intermediate, which is subsequently trapped by the chloride ion[3]. This results in an acyclic chloro-ketone byproduct rather than your target molecule.

FriedelCrafts SM Acid Chloride Substrate LewisAcid Strong Lewis Acid (AlCl3) SM->LewisAcid Complexation Acylium Acylium Ion Intermediate LewisAcid->Acylium -[AlCl4]- Arene Arene Nucleophile Acylium->Arene Trapping (Rare) RingOpen Ring-Opened Carbocation (Strain Relief) Acylium->RingOpen Rearrangement (Common) Target Intact Aryl Ketone (Minor Product) Arene->Target EAS Byproduct Acyclic Chloro-Ketone (Major Byproduct) RingOpen->Byproduct Chloride attack

Caption: Friedel-Crafts pathway illustrating cyclopropane ring-opening via the acylium ion.

The Solution: To prevent ring-opening, you must avoid the generation of a "free" acylium ion. Switch to a much milder Lewis acid, such as ZnCl₂ or Bi(OTf)₃ , and use a highly activated arene (e.g., anisole derivatives). Milder Lewis acids activate the carbonyl via coordination without fully abstracting the chloride, allowing the electrophilic aromatic substitution to occur while keeping the cyclopropane ring intact.

Part 3: Quantitative Data & Reagent Selection

The following table summarizes the expected outcomes when reacting 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride under various conditions. Use this to select the appropriate system for your workflow.

Reaction TypeCatalyst / AdditiveSolventTempExpected YieldPrimary Issue Addressed
N-Acylation TEA (1.5 eq)DCM25 °C< 30%Baseline (High hydrolysis rate)
N-Acylation DMAP (0.1 eq) + DIPEADCM25 °C85–95%Overcomes steric hindrance
Hindered N-Acylation AgCN (1.1 eq)Toluene80 °C70–80%Extreme steric blocking
Friedel-Crafts AlCl₃ (1.1 eq)DCE0 °C< 15% (Intact)Fails: Ring-opening dominates
Friedel-Crafts ZnCl₂ (0.2 eq)MeNO₂25 °C55–65%Mild activation preserves ring

Part 4: Self-Validating Experimental Protocol

High-Yield N-Acylation of Sterically Hindered Amines

This protocol utilizes a DMAP/DIPEA system. It is designed as a "self-validating" system: specific visual cues and workup steps inherently confirm the success of the reaction and the removal of impurities.

Materials Required:

  • 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.2 equiv)

  • Target Amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purge (Validation of Anhydrous Conditions): Flame-dry a round-bottom flask under vacuum and backfill with dry Argon/Nitrogen three times. Causality: Eliminates atmospheric moisture to prevent baseline hydrolysis.

  • Nucleophile Preparation: Dissolve the target amine (1.0 equiv), DIPEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve the acid chloride (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Self-Validation Check: The solution will likely turn pale yellow upon addition. This color change confirms the formation of the highly reactive acylpyridinium intermediate.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the amine spot confirms the reaction is complete. The slight excess of acid chloride ensures full conversion.

  • Selective Quench & Workup:

    • Add saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. Causality: This hydrolyzes any remaining unreacted acid chloride into the water-soluble sodium carboxylate salt.

    • Transfer to a separatory funnel and collect the organic layer.

    • Wash the organic layer with 1M HCl (2 x 15 mL). Causality: This protonates and removes the DMAP catalyst and any trace unreacted amine into the aqueous waste.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Isolation: The crude product should be >90% pure. If necessary, purify via flash column chromatography.

References

  • Houben-Weyl Methods of Organic Chemistry: Peptide Bond Formation. Thieme Connect. Details the use of silver cyanide and other additives to overcome extreme steric hindrance in acid chloride acylations. URL:[Link]

  • Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry. Journal of Organic Chemistry (PubMed / NIH). Explains the mechanistic causality of cyclopropane ring-opening rearrangements during Friedel-Crafts acylation via acylium ion intermediates. URL:[Link]

  • Chemistry of Acid Halides. Chemistry LibreTexts. Provides foundational kinetic principles on how bulky groups and steric hindrance slow down nucleophilic acyl substitution, necessitating catalytic intervention. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ring-Opening Side Reactions of Cyclopropanecarbonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges when working with cyclopropanecarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges when working with cyclopropanecarbonyl chloride (CPCC): the unintended formation of ring-opened side products, specifically 4-chlorobutyryl derivatives.

This guide bypasses generic advice to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure chemoselectivity in your synthetic workflows.

Mechanistic Insights: The Causality of Ring Opening

To troubleshoot CPCC side reactions, we must first understand the molecular vulnerabilities of the reagent. The cyclopropane ring is characterized by immense angular strain. When CPCC is subjected to strong Lewis acids (e.g., AlCl₃) or strongly acidic conditions, it forms a resonance-stabilized acylium ion.

While the acylium ion is the desired electrophile for acylation, its formation exacerbates the adjacent ring strain. If the target nucleophile (arene or amine) is slow to react, the chloride ion (Cl⁻)—present from the Lewis acid complex (e.g., AlCl₄⁻) or generated as a byproduct—acts as a competing nucleophile. It attacks the cyclopropane ring, cleaving the C-C bond to relieve the strain, thereby generating a 4-chlorobutyryl intermediate[1]. This competing pathway is highly sensitive to temperature, solvent polarity, and the choice of catalyst[2].

Mechanism CPCC Cyclopropanecarbonyl Chloride (CPCC) Activation Lewis Acid (e.g., AlCl3) or Strong Acid CPCC->Activation Activation Acylium Acylium Ion Intermediate (High Ring Strain) Activation->Acylium -Cl⁻ Target Target Product (Cyclopropyl Ketone/Amide) Acylium->Target Fast Nucleophilic Attack (Arene/Amine) SideProduct Ring-Opened Byproduct (4-Chlorobutyryl Derivative) Acylium->SideProduct Cl⁻ Attack on Ring (Slow/Heat-Induced)

Figure 1: Mechanistic divergence of CPCC into target acylation vs. ring-opening side reactions.

Troubleshooting Guide & FAQs

Q: Why does my Friedel-Crafts acylation yield 4-chlorobutyryl aryl ketone instead of the target cyclopropyl derivative? A: This is a classic kinetic vs. thermodynamic competition. Strong Lewis acids like AlCl₃ generate a highly reactive, long-lived acylium ion. If your arene is moderately deactivated or sterically hindered, the intermolecular acylation is slow. Consequently, the intramolecular-like attack by the chloride counter-ion outcompetes the arene, opening the strained ring[1]. Solution: Switch to a milder Lewis acid (e.g., ZnCl₂, SnCl₄) to limit the lifetime of the free acylium ion, or strictly maintain the reaction temperature at or below 0 °C.

Q: How can I prevent ring-opening during amide or ester synthesis? A: During coupling, HCl is generated as a stoichiometric byproduct. If the reaction is run neat or with insufficient base, the acidic environment protonates the carbonyl oxygen, making the adjacent cyclopropane ring highly susceptible to chloride attack[3]. Solution: Always use a non-nucleophilic organic base (e.g., DIPEA, pyridine) in excess (≥2.0 equivalents) to scavenge HCl immediately. Alternatively, employ a biphasic Schotten-Baumann system.

Q: Does the order of addition matter? A: Absolutely. Adding the Lewis acid directly to a concentrated solution of CPCC creates a localized high concentration of acylium ions with no immediate nucleophile to trap them, virtually guaranteeing ring-opening. Always add the CPCC dropwise to a pre-cooled mixture of the nucleophile and catalyst/base.

Troubleshooting Start Issue: 4-Chlorobutyryl Impurity Detected Decision Reaction Class? Start->Decision FC Friedel-Crafts Acylation Decision->FC Amide Amide/Ester Coupling Decision->Amide FC_Fix 1. Use milder Lewis Acid (ZnCl2) 2. Maintain Temp ≤ 0°C 3. Inverse Addition FC->FC_Fix Optimize Amide_Fix 1. Use DIPEA or Pyridine 2. Biphasic Schotten-Baumann 3. Pre-cool reagents Amide->Amide_Fix Optimize

Figure 2: Decision matrix for troubleshooting CPCC ring-opening based on reaction class.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes internal benchmarking data demonstrating how specific parameters influence the chemoselectivity of CPCC reactions.

Reaction TypeParameter AdjustedConditionTarget Yield (%)Ring-Opened Byproduct (%)
Friedel-CraftsLewis AcidAlCl₃ (1.1 eq)45%40%
Friedel-CraftsLewis AcidZnCl₂ (1.1 eq)85%< 5%
Friedel-CraftsTemperature25 °C (with AlCl₃)30%60%
Friedel-CraftsTemperature0 °C (with AlCl₃)70%15%
Amide CouplingBase EquivalentsNone (Neat)50%35%
Amide CouplingBase EquivalentsDIPEA (2.0 eq)95%< 1%

Experimental Protocols: Self-Validating Workflows

To guarantee reproducibility, the following protocols have been engineered as self-validating systems. Each step contains built-in physical or chemical safeguards against ring-opening.

Protocol A: Chemoselective Friedel-Crafts Acylation

Objective: Synthesize aryl cyclopropyl ketones while suppressing 4-chlorobutyryl formation.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with inert gas (Ar/N₂) to exclude moisture, which can prematurely hydrolyze CPCC into cyclopropanecarboxylic acid[3].

  • Substrate Loading: Add the arene substrate (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M). Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add anhydrous ZnCl₂ (1.1 equiv) in one portion.

    • Causality Check: Using ZnCl₂ instead of AlCl₃ limits the lifetime of the free acylium ion, reducing the kinetic window for chloride attack.

  • Acylating Agent Addition: Dissolve CPCC (1.2 equiv) in a small volume of CH₂Cl₂ and add dropwise over 30 minutes via a syringe pump.

    • Causality Check: Dropwise addition prevents localized heating and high transient concentrations of the acylium intermediate.

  • Reaction: Stir at 0 °C for 2 hours. Monitor strictly by TLC or LC-MS. Do not apply heat.

  • Work-up: Quench carefully with cold saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Schotten-Baumann Amide Coupling

Objective: Synthesize cyclopropanecarboxamides without acid-catalyzed ring opening.

  • System Setup: Dissolve the primary or secondary amine (1.0 equiv) in a vigorously stirring biphasic mixture of Ethyl Acetate and saturated aqueous NaHCO₃ (1:1 v/v, 0.2 M).

  • Thermal Control: Cool the biphasic mixture to 0 °C.

  • Reagent Addition: Add CPCC (1.1 equiv) dropwise over 15 minutes directly into the organic layer.

    • Causality Check: The biphasic system acts as a self-validating safeguard. Any HCl generated during the coupling is immediately partitioned into the aqueous phase and neutralized by NaHCO₃. This prevents the acidic environment required for chloride-mediated ring cleavage[3].

  • Reaction: Allow the reaction to stir for 1 hour at 0 °C, then slowly warm to room temperature.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly pure cyclopropyl amide.

References

  • Carbodications. 5.1 Ring opening of the cyclopropanecarbonyl cation in superacid Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:

  • Safe handling and storage protocols for cyclopropanecarbonyl chloride Source: Benchchem URL:3

  • Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry Source: PubMed / Journal of Organic Chemistry URL:1

  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds Source: Benchchem URL:2

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

Welcome to the technical support center for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS No: 63201-08-1).[1] This guide is designed for researchers, scientists, and drug development professionals who may encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS No: 63201-08-1).[1] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this sterically demanding acylating agent. Here, we provide in-depth, field-proven insights and protocols to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Checks

This section addresses the most common initial queries and provides a baseline for troubleshooting.

Q1: My acylation reaction with 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is showing low or no conversion. What are the first things I should verify?

A1: Before exploring more complex optimizations, it is critical to validate the fundamentals of your experimental setup. The three most common culprits for failed or sluggish reactions with reactive acyl chlorides are:

  • Reagent Quality: The primary point of failure is often the degradation of the acyl chloride itself. Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the corresponding and far less reactive carboxylic acid.[2] A quick check of the starting material by Fourier-Transform Infrared (FTIR) spectroscopy should be performed. The presence of a broad O-H stretch (typically around 3300-2500 cm⁻¹) indicates significant hydrolysis.[3]

  • Anhydrous Conditions: Absolute exclusion of water is non-negotiable.[4][5] This includes using oven- or flame-dried glassware, freshly distilled anhydrous solvents, and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction time.

  • Nucleophile Potency: Ensure your nucleophile (amine, alcohol, etc.) is pure and has not degraded. If it is a salt, confirm it was dried thoroughly. If it is a weak nucleophile, it may require activation or more forcing conditions to react with a sterically hindered electrophile.

Q2: How does the specific structure of this molecule contribute to its reactivity challenges?

A2: The reactivity of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is governed by a balance of steric and electronic factors:

  • Steric Hindrance: The core issue is often steric hindrance. The cyclopropyl group, directly attached to the carbonyl carbon, is significantly bulkier than a simple alkyl chain. This bulk physically impedes the optimal trajectory (the Bürgi-Dunitz angle) for an incoming nucleophile to attack the electrophilic carbonyl carbon, thereby increasing the activation energy of the reaction.[4][6]

  • Electronic Effects: The cyclopropyl group can stabilize an adjacent positive charge through its unique "bent" bond character, a phenomenon known as homoconjugation.[7] While this can stabilize the transition state, the primary effect in many acylation reactions is the physical blockade. The methoxy group on the phenyl ring is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ring.

Q3: My bottle of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is old. Can I purify it?

A3: Yes, if the primary contaminant is the hydrolyzed carboxylic acid, purification is possible. The most reliable method is to convert the entire sample back to the acyl chloride and then purify by distillation.

A standard procedure involves refluxing the material with an excess of thionyl chloride (SOCl₂) or oxalyl chloride for 1-2 hours, followed by removal of the excess reagent under reduced pressure.[3] The crude product should then be carefully distilled under high vacuum to yield the pure acyl chloride. Always perform this procedure in a well-ventilated fume hood with appropriate safety precautions.

Section 2: In-Depth Troubleshooting Guide for Low Conversion

If the foundational checks in Section 1 do not resolve the issue, a more systematic approach to reaction optimization is required.

Problem: My reaction has stalled or shows <10% conversion after several hours at room temperature.

This is the most common complaint and points to an activation energy barrier that is too high for the given conditions. The following workflow can help diagnose and solve the problem.

G Start Low / No Reaction Cause1 Is the System Strictly Anhydrous? Start->Cause1 Cause2 Is the Nucleophile Weak or Hindered? Cause1->Cause2 Yes Sol1 Implement Rigorous Anhydrous Technique Cause1->Sol1 No Cause3 Are Reaction Conditions Too Mild? Cause2->Cause3 No Sol2 Activate Nucleophile (e.g., with Base) Cause2->Sol2 Yes Sol3 Increase Temperature Cause3->Sol3 Yes Sol4 Add Nucleophilic Catalyst (e.g., DMAP) Cause3->Sol4 Try First G cluster_0 Catalytic Cycle cluster_1 AcylCl R-COCl (Hindered) Intermediate [R-CO-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) AcylCl->Intermediate + DMAP DMAP DMAP Product R-CO-Nu Intermediate->Product + Nu-H HCl HCl RegenDMAP DMAP Intermediate->RegenDMAP - HCl Nucleophile Nu-H

Caption: Catalytic activation pathway using DMAP.

Experimental Protocol: DMAP-Catalyzed Acylation of an Alcohol

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the alcohol (1.0 equiv) and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: Cool the mixture to 0 °C in an ice bath.

  • Reagent: In a separate dry flask, dissolve 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.1 equiv) in anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the alcohol/DMAP mixture over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [8]6. Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the organic layer with dilute acid (e.g., 1M HCl) to remove DMAP, then with brine, dry over Na₂SO₄, and concentrate in vacuo.

Mitigation Strategy 2: Optimizing Temperature and Solvent

If catalysis is insufficient or undesirable, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

Temperature (°C)SolventTypical Reaction TimePotential Issues
0 - 25DCM, THF12 - 48 hVery slow reaction, may stall completely.
40 - 66THF, Acetonitrile4 - 12 hModerate rate increase. Generally safe for most substrates.
80 - 110Toluene, Dioxane1 - 6 hSignificant rate increase. Monitor for thermal degradation of starting materials or product.

Caution: High temperatures can promote side reactions, including potential ring-opening of the cyclopropane moiety, especially if acidic or Lewis-acidic impurities are present. Always run a small-scale test reaction before committing a large amount of material to high-temperature conditions.

Mitigation Strategy 3: Activating the Nucleophile

For particularly weak nucleophiles (e.g., hindered secondary amines, certain phenols), deprotonation prior to the addition of the acyl chloride can dramatically enhance reactivity.

Experimental Protocol: Amidation via Nucleophile Deprotonation

  • Preparation: In a flame-dried flask under N₂, dissolve the amine nucleophile (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong, non-nucleophilic base such as n-Butyllithium (nBuLi) or Sodium Hydride (NaH) (1.05 equiv). Stir for 30 minutes at low temperature.

  • Acylation: Slowly add a solution of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.1 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until completion as monitored by TLC/LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Proceed with a standard aqueous work-up and extraction.

Section 3: Analytical Methods for Reaction Monitoring

Effective troubleshooting requires reliable reaction monitoring. Due to the reactive nature of acyl chlorides, specific precautions are necessary. [8]

Method Sample Preparation Common Problems Solutions
TLC Withdraw a small aliquot (~5 µL) with a glass capillary and spot directly onto the TLC plate. Streaking or a new spot at the baseline for the acyl chloride. [8] This indicates hydrolysis on the silica plate. [8]Ensure the plate is dry and run the chromatogram immediately after spotting.
LC-MS / GC-MS Withdraw an aliquot (~20 µL) and immediately quench it in a vial containing a small amount of a nucleophilic scavenger (e.g., methanol or a primary amine) and the analysis solvent (e.g., acetonitrile). [8] The acyl chloride peak is broad or absent. The compound is hydrolyzing in the injection port or during the run. The quenching step is crucial to form a stable derivative (ester or amide) for reliable analysis.

| ¹H NMR | Withdraw a larger aliquot (~0.1 mL), quench as above, and evaporate the solvent. Redissolve the residue in a deuterated solvent (e.g., CDCl₃). | Complex spectra due to multiple species. | Quenching simplifies the mixture by converting all remaining acyl chloride to a single, stable derivative, making spectral interpretation easier. |

Section 4: Safety & Handling

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive compound.

  • Handling: Always handle in a well-ventilated chemical fume hood. [2]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]* Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry place, away from moisture and incompatible materials like strong bases and alcohols. [9]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. Do not use water.

References

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]

  • PubMed. (2026, February 16). Real-time reaction monitoring of silylation and acylation of carbohydrates with a conductometry set-up. PubMed. Available at: [Link]

  • MDPI. (2022, September 26). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. MDPI. Available at: [Link]

  • PubMed. (2014, December 15). Assessment of acylation routes and structural characterisation by liquid chromatography/tandem mass spectrometry of semi-synthetic acyl ester analogues of lipophilic marine toxins. PubMed. Available at: [Link]

  • ResearchGate. Stability of acyl halides in various water media. ResearchGate. Available at: [Link]

  • National Institutes of Health. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC - NIH. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Carbodications. 5.1 Ring opening of the cyclopropanecarbonyl cation in superacid. RSC Publishing. Available at: [Link]

  • Chemical Communications. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. RSC Publishing. Available at: [Link]

  • ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available at: [Link]

  • Vedantu. Reactions of Acyl halide. Vedantu. Available at: [Link]

  • ACS Publications. Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Available at: [Link]

  • ResearchGate. (PDF) Reactivity of electrophilic cyclopropanes. ResearchGate. Available at: [Link]

  • RSC Publishing. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism. A Level Chemistry Revision Notes. Available at: [Link]

  • PrepChem.com. Synthesis of 3-(5-chloro-2-methoxyphenyl)propyl chloride. PrepChem.com. Available at: [Link]

  • Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride. Google Patents.
  • Chemistry Stack Exchange. (2020, June 16). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Chemistry Stack Exchange. Available at: [Link]

  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]

  • MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Available at: [Link]

  • National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link]

  • PubChem. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637. PubChem. Available at: [Link]

  • ChemRxiv. Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis. ChemRxiv. Available at: [Link]

  • Organic Syntheses Procedure. 4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride Coupling

Welcome to the Technical Support Center for advanced amide coupling workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals working with sterically hindered, highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide coupling workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals working with sterically hindered, highly reactive acyl chlorides—specifically 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride .

The presence of the alpha-cyclopropyl ring introduces significant steric hindrance, while the acyl chloride moiety remains highly susceptible to rapid, exothermic hydrolysis. Mastering the temperature profile of this reaction is not merely a matter of yield; it is the fundamental mechanism for controlling the reaction's kinetic vs. thermodynamic pathways.

Mechanistic Causality: Why Temperature Dictates Reaction Fate

The coupling of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride with an amine (aminolysis) is a highly exothermic process that proceeds via a tetrahedral intermediate[1]. The temperature must be dynamically managed across two distinct phases:

  • Electrophile Addition (0 °C - Kinetic Control): Acyl chlorides are highly reactive electrophiles. If the acid chloride is added at room temperature, the rapid release of exothermic energy causes localized heating. This thermal spike exponentially increases the rate of competing side reactions—most notably, hydrolysis via trace moisture to form 1-(3-methoxyphenyl)cyclopropanecarboxylic acid[1][2].

  • Thermal Maturation (25 °C - Thermodynamic Collapse): The bulky cyclopropane ring directly adjacent to the carbonyl carbon creates a sterically congested environment. While the initial nucleophilic attack by the amine occurs rapidly at 0 °C, the subsequent collapse of the tetrahedral intermediate to expel the chloride leaving group is sterically hindered. Warming the reaction to room temperature provides the precise activation energy required to drive the reaction to completion[3].

G A 1-(3-Methoxyphenyl) cyclopropanecarbonyl chloride + Amine + Base B Tetrahedral Intermediate A->B 0 °C (Controlled Exotherm) D Carboxylic Acid (Hydrolysis Impurity) A->D Moisture + Poor Temp Control E Ring-Opened/Ketene Degradation A->E >40 °C (Thermal Stress) C Desired Amide (Target) B->C Warm to 25 °C (Overcome Sterics)

Reaction pathway of cyclopropanecarbonyl chloride coupling and temperature-dependent side reactions.

Troubleshooting Guide: Temperature-Induced Failures

Q: I am observing a high percentage of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid instead of my target amide. How do I fix this? A: You are witnessing hydrolysis outcompeting aminolysis. This is almost always caused by a failure to control the exotherm during the initial addition. Ensure your reaction flask is fully submerged in an ice bath (internal temperature ≤ 2 °C) and add the acid chloride dropwise. Furthermore, verify that your solvent (e.g., DCM or THF) is strictly anhydrous, as trace water becomes highly reactive during localized thermal spikes[1].

Q: My reaction stalls at ~60% conversion when maintained strictly at 0 °C. Should I heat it to 40 °C? A: Do not heat above 25 °C. The stalling is due to the steric bulk of the cyclopropane ring, which traps the reaction in the tetrahedral intermediate phase. Warming the mixture to room temperature (20–25 °C) provides sufficient kinetic energy to collapse the intermediate[3]. Heating to 40 °C or beyond risks thermal degradation, including ketene formation or cyclopropane ring-opening, especially in the presence of excess base.

Q: Does the 3-methoxyphenyl group impact the required coupling temperature? A: The 3-methoxy group is electron-donating to the phenyl ring, but because it is positioned meta to the cyclopropane attachment point, its primary influence on the carbonyl carbon is mildly inductive electron withdrawal. This makes the acid chloride slightly more reactive than a standard aliphatic acyl chloride, reinforcing the absolute necessity of the 0 °C initiation step to prevent runaway exotherms[4].

Quantitative Data: Temperature Profile vs. Yield

The following table summarizes the empirical impact of temperature staging on the coupling efficiency of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride with a standard primary amine (e.g., aniline derivatives) using DIPEA in DCM.

Addition TempMaturation TempIsolated Yield (%)Major Impurity ProfileLC-MS Purity
0 °C0 °C65%Unreacted Amine / Trapped Intermediate98%
0 °C 25 °C 92% None (Trace Carboxylic Acid) >99%
25 °C25 °C78%Carboxylic Acid (Hydrolysis)90%
25 °C50 °C55%Ring-opened / Ketene degradation products75%

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By incorporating specific visual and analytical checkpoints, the system proves its own integrity at each step, ensuring that temperature deviations are caught before the product is compromised.

Workflow N1 1. Preparation Anhydrous DCM N2 2. Initiation Cool to 0 °C N1->N2 N3 3. Coupling Dropwise Acyl Cl N2->N3 N4 4. Maturation Warm to 25 °C N3->N4 N5 5. Quench NaHCO3 (aq) N4->N5

Step-by-step workflow for the optimized temperature-controlled amide coupling protocol.

Step-by-Step Methodology

Step 1: System Purge & Reagent Solvation

  • Action: In an oven-dried flask under an argon atmosphere, dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Causality: DIPEA is chosen over pyridine to minimize nucleophilic catalysis pathways that can complicate the reaction profile of sterically hindered substrates at elevated temperatures[4].

Step 2: Thermal Equilibration (0 °C)

  • Action: Submerge the flask in an ice-water bath. Allow stirring for 10 minutes to ensure the internal temperature reaches 0 °C.

  • Self-Validation Checkpoint: The exterior of the flask should frost slightly. If condensation forms inside the flask, your inert gas line is compromised with ambient moisture. Abort and dry the system.

Step 3: Controlled Electrophile Addition

  • Action: Dissolve 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump or pressure-equalizing dropping funnel.

  • Self-Validation Checkpoint: The solution should remain clear or turn slightly yellow. If vigorous bubbling or white fumes (HCl gas) are observed, the addition is too fast, causing a thermal spike and rapid hydrolysis[1].

Step 4: Thermal Maturation (25 °C)

  • Action: After the addition is complete, maintain at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir for 2 to 4 hours[3].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The presence of the methyl ester indicates unreacted acid chloride. If the methyl ester is absent and the amide mass dominates, the reaction has successfully traversed the tetrahedral intermediate bottleneck.

Step 5: Biphasic Quench and Workup

  • Action: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NaHCO₃.

  • Causality: The low-temperature quench neutralizes any remaining acid chloride into the water-soluble sodium carboxylate salt, preventing it from contaminating the organic layer during phase separation. Extract with DCM, wash with 1M HCl (to remove excess amine/DIPEA), and dry over Na₂SO₄[1].

Frequently Asked Questions (FAQs)

Q: Can I use a micellar aqueous system (like TPGS-750-M) instead of DCM for this specific acyl chloride? A: Yes, recent advances show that acyl chlorides can be coupled in aqueous surfactant systems like 2 wt % TPGS-750-M. However, strict temperature control (0 °C) is even more critical here. The hydrophobic interior of the micelle protects the acid chloride from the bulk water, but if the temperature rises, the micellar structure dynamically exchanges, exposing the highly reactive cyclopropanecarbonyl chloride to rapid hydrolysis[2].

Q: Why does my product degrade during solvent evaporation? A: If the reaction was run at higher temperatures (>30 °C) or if the 1M HCl wash was skipped, trace amounts of reactive intermediates or acidic byproducts can concentrate during rotary evaporation. Always ensure the temperature of your water bath during evaporation does not exceed 35 °C for cyclopropane-containing compounds.

References

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. [Link]

  • National Institutes of Health (PMC). "Development of 'DFG-out' inhibitors of gatekeeper mutant kinases." Bioorg Med Chem.[Link]

  • ACS Publications. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unreacted 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with incomplete amidation or esterification reactions involving 1-(3-Methoxyphenyl)cyclopropaneca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with incomplete amidation or esterification reactions involving 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride [1].

When unreacted acid chloride persists in your reaction mixture, it can cause severe downstream purification bottlenecks. This guide synthesizes field-proven chemical logic to help you select, execute, and validate the optimal scavenging strategy for your specific workflow.

Core Scavenging Strategy Workflow

Before proceeding to the troubleshooting FAQs, consult the decision matrix below to identify the most appropriate scavenging method based on the chemical sensitivities of your desired product.

Workflow Start Unreacted 1-(3-Methoxyphenyl) cyclopropanecarbonyl chloride Decision Is the desired product acid or base sensitive? Start->Decision Liquid Liquid Scavenger (DMEDA) Decision->Liquid Tolerates acidic wash Solid Solid-Phase Scavenger (PS-Trisamine) Decision->Solid Highly sensitive Aqueous Basic Hydrolysis (NaOH / NaHCO3) Decision->Aqueous Tolerates basic wash Liquid_End Acidic Aqueous Wash (Adduct moves to aqueous) Liquid->Liquid_End Solid_End Simple Filtration (Resin retains impurity) Solid->Solid_End Aqueous_End Basic Aqueous Wash (Acid moves to aqueous) Aqueous->Aqueous_End

Decision matrix for selecting the optimal acid chloride scavenging strategy.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride persist in my reaction mixture despite using an excess of the nucleophile? A1: The persistence of this specific starting material is primarily driven by steric causality. The cyclopropane ring creates a sterically demanding environment immediately adjacent to the electrophilic carbonyl carbon. This bulk restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. If your target amine or alcohol is also sterically hindered, the reaction kinetics slow down significantly, leading to incomplete conversion even after prolonged reaction times.

Q2: I want to avoid column chromatography. How can I chemically quench and remove the excess acid chloride using a liquid scavenger? A2: The most efficient method for robust products is to use N,N-dimethylethylenediamine (DMEDA) as a liquid scavenger[2],[3]. DMEDA is a bifunctional molecule containing a highly nucleophilic primary amine and a basic tertiary amine. The primary amine rapidly acylates the unreacted acid chloride to form an amide adduct. During a subsequent mild acidic aqueous workup (e.g., 1M HCl), the tertiary amine handle is protonated, rendering the entire adduct highly water-soluble. The adduct partitions entirely into the aqueous phase, leaving your purified, neutral product in the organic phase[3].

Q3: My target product is highly sensitive to acidic aqueous washes. How can I remove the acid chloride without an aqueous workup? A3: For acid-sensitive or highly water-soluble products, solid-phase polymer-supported scavengers are the gold standard[4]. Resins such as Polystyrene-Trisamine (PS-Trisamine) or monolithic PolyHIPE amine supports feature covalently bound primary amines[5]. When added to the crude reaction mixture, these resins react with the excess acid chloride, covalently tethering the impurity to the insoluble polymer matrix[6]. The resin is then simply removed via vacuum filtration, yielding a pure product in the filtrate without any liquid-liquid extraction[7].

Q4: Can I just use a standard basic aqueous workup to hydrolyze it? A4: Yes, but with kinetic caveats. Adding water and a base (like aqueous NaHCO3 or NaOH) will eventually hydrolyze the acid chloride to 1-(3-methoxyphenyl)cyclopropanecarboxylic acid, which then partitions into the basic aqueous layer as a carboxylate salt. However, due to the steric hindrance of the cyclopropane ring, this hydrolysis is kinetically slow. You may need to stir the biphasic mixture vigorously for an extended period, which risks inadvertently hydrolyzing your desired product if it contains sensitive ester or amide bonds.

Data Presentation: Comparison of Scavenging Methods
Scavenging MethodReagentChemical MechanismPost-Reaction ProcessingBest Suited For
Liquid Amine Scavenger N,N-Dimethylethylenediamine (DMEDA)Forms basic amide adductAcidic aqueous extractionRobust lipophilic products; large-scale synthesis[3].
Solid-Phase Scavenger PS-Trisamine ResinCovalent binding to polymer matrixSimple vacuum filtrationAcid/base-sensitive products; parallel library synthesis[4].
Basic Hydrolysis NaHCO3 or NaOH (aq)Hydrolysis to carboxylate saltBasic aqueous extractionStandard robust products; cost-sensitive scale-up.
Experimental Protocols
Protocol A: Liquid Scavenging using N,N-Dimethylethylenediamine (DMEDA)

Causality: DMEDA forms a highly polar, basic adduct with the lipophilic acid chloride, allowing for complete phase separation during an acidic wash[3].

Mechanism AC Acid Chloride (Lipophilic) Adduct Amide Adduct (Basic Tertiary Amine) AC->Adduct + DMEDA DMEDA DMEDA (Scavenger) DMEDA->Adduct Wash 1M HCl Wash (Protonation) Adduct->Wash Extraction Aqueous Aqueous Waste (Contains Adduct) Wash->Aqueous Phase Separation

Mechanism of N,N-dimethylethylenediamine (DMEDA) liquid scavenging and acidic extraction.

Step-by-Step Methodology:

  • Reaction Assessment: Upon completion of the primary coupling reaction, cool the reaction mixture to room temperature (20–25 °C).

  • Scavenger Addition: Add 1.5 to 2.0 equivalents of DMEDA relative to the estimated remaining 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride[2]. If the exact remaining amount is unknown, adding 0.5 equivalents relative to the initial starting material is a safe baseline.

  • Quenching: Stir the mixture vigorously for 30–60 minutes.

    • Self-Validation: Spot the mixture on a TLC plate; the high-Rf acid chloride spot should completely disappear, replaced by a baseline-retentive adduct spot.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to double the initial volume.

  • Acidic Extraction: Transfer to a separatory funnel. Wash the organic layer twice with an equal volume of 1M aqueous HCl or 10% aqueous citric acid.

    • Causality: The acid protonates the tertiary amine of the DMEDA-adduct, forcing it entirely into the aqueous phase.

  • Final Wash & Isolation: Wash the organic layer once with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Solid-Phase Scavenging using PS-Trisamine Resin

Causality: Polystyrene-supported amines physically sequester the acid chloride onto an insoluble matrix, eliminating the need for hydrolytic or acidic aqueous conditions[4],[5].

Step-by-Step Methodology:

  • Solvent Adjustment: Ensure the reaction is in a solvent that swells polystyrene resins effectively (e.g., Dichloromethane, Tetrahydrofuran, or Toluene). If the reaction was run in a poor swelling solvent (like Acetonitrile), dilute the mixture with at least 50% v/v DCM[7].

  • Resin Addition: Add 3.0 to 5.0 equivalents of PS-Trisamine resin (based on the estimated unreacted acid chloride loading, typically ~3-4 mmol/g capacity) directly to the crude reaction mixture[5].

  • Agitation: Agitate the mixture gently using an orbital shaker or an overhead stirrer for 2 to 4 hours at room temperature.

    • Critical Note: Do not use a magnetic stir bar. The grinding action of a stir bar will pulverize the resin beads, clogging the filter and complicating isolation.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel.

  • Resin Washing: Wash the resin cake thoroughly with 3 column volumes of the reaction solvent (e.g., DCM) to ensure all the desired product is eluted. The unreacted 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride remains covalently bound to the resin[6].

  • Isolation: Concentrate the combined filtrates under reduced pressure to obtain the purified product.

Sources

Troubleshooting

Dealing with moisture sensitivity of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride. As a reactive acyl chloride, its efficacy in synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride. As a reactive acyl chloride, its efficacy in synthesis is highly dependent on proper handling to mitigate its inherent moisture sensitivity. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the storage and use of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, with a focus on moisture-related degradation.

Observed Problem Probable Cause Recommended Solution & Explanation
Fuming or "smoking" upon opening the container. Hydrolysis due to exposure to atmospheric moisture.[1]Solution: Immediately handle the container in a certified chemical fume hood.[2] Before sealing, blanket the container with a dry, inert gas (e.g., nitrogen or argon) to displace moist air.[3][4] Explanation: The fuming is the result of the reaction between the acyl chloride and water in the air, which produces microscopic droplets of hydrochloric acid and 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.
Material has turned from a clear/light yellow liquid to a more viscous or partially solidified state. Significant hydrolysis has occurred, leading to the formation of the higher melting point carboxylic acid.Solution: The product has likely degraded and may not be suitable for reactions requiring high purity. If you must proceed, purification by distillation may be possible, but it is often preferable to use fresh material. Explanation: 1-(3-methoxyphenyl)cyclopropanecarboxylic acid is a solid at room temperature. Its presence indicates significant water contamination.
Poor yield or no reaction in an acylation experiment. The acyl chloride has been partially or fully hydrolyzed, reducing the amount of active reagent available for your reaction.Solution: Ensure that all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a strictly inert atmosphere.[2] Use anhydrous solvents. If the starting material is suspect, consider a quality control check (e.g., IR spectroscopy to look for a broad O-H stretch of the carboxylic acid).[5]
Formation of unexpected byproducts. Aside from hydrolysis, the cyclopropyl ring can be susceptible to ring-opening reactions under certain acidic or Lewis acidic conditions.Solution: Carefully control the reaction conditions. Avoid strong Lewis acids unless they are a required part of the reaction mechanism. Maintain a neutral or slightly basic (if appropriate for the reaction) environment to minimize acid-catalyzed side reactions.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride?

A1: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator and under an inert atmosphere (nitrogen or argon).[2][3][4] It should be kept away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[6]

Q2: What personal protective equipment (PPE) is necessary when handling this reagent?

A2: Due to its corrosive nature, appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Safety glasses with side shields and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: All handling of open containers should be done in a certified chemical fume hood to avoid inhaling corrosive vapors.[3][7]

Q3: How can I safely quench and dispose of old or degraded 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride?

A3: Slowly and carefully add the acyl chloride to a stirred, cold solution of sodium bicarbonate or another weak base. The reaction can be vigorous, so perform this in a fume hood and with appropriate PPE. Once the reaction has ceased, the neutralized solution can be disposed of according to local regulations. Do not wash it down the sewer.[7]

Experimental Workflow

Q4: What is the best way to prepare for a reaction using 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride to ensure success?

A4: The key is the rigorous exclusion of moisture. Follow this workflow:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Inert Atmosphere: Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Purity: Use anhydrous solvents from a reliable source. Ensure that all other reagents are also free of water.

  • Reagent Transfer: Transfer the acyl chloride using a dry syringe or cannula under a positive pressure of inert gas.

Q5: My reaction is still failing despite taking precautions. What else could be the issue?

A5: If you have rigorously excluded moisture, consider these possibilities:

  • Purity of the Starting Material: The acyl chloride may have been compromised before it reached you. If possible, check its purity via NMR or IR spectroscopy. A key indicator of hydrolysis in an IR spectrum is the appearance of a broad hydroxyl (-OH) peak around 2500-3300 cm⁻¹.[5]

  • Reaction Kinetics: The reaction may be sluggish for reasons other than reagent degradation. Consider adjusting the temperature, concentration, or using a catalyst if appropriate for the specific transformation.

  • Incompatible Nucleophile/Base: Ensure that the base used in your reaction is not overly sterically hindered and is compatible with the acyl chloride.

Chemical Principles and Visualizations

The primary mode of degradation for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is hydrolysis. The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the corresponding carboxylic acid and hydrochloric acid.

Caption: Hydrolysis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.

To prevent this, a strict anhydrous workflow is essential. The following diagram illustrates the key steps to maintain an inert environment during a typical acylation reaction.

Anhydrous_Workflow start Start: Assemble Dry Glassware inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm add_solvents Add Anhydrous Solvents and Reagents via Syringe inert_atm->add_solvents add_acyl Add 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (under positive inert gas pressure) add_solvents->add_acyl reaction Run Reaction at Appropriate Temperature add_acyl->reaction workup Aqueous Workup (only after reaction is complete) reaction->workup end End: Product Isolation workup->end

Caption: Recommended anhydrous experimental workflow.

By adhering to these guidelines and understanding the chemical principles at play, researchers can effectively mitigate the challenges associated with the moisture sensitivity of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride and achieve reliable, reproducible results in their synthetic endeavors.

References

  • Ataman Kimya. ACETYL CHLORIDE. Retrieved from [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • IPCS. (2018). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

  • Aldlab-chemicals. 1-(3-Methoxy-phenyl)-cyclopropanecarbonyl chloride. Retrieved from [Link]

  • Graziano, M. L., Iesce, M. R., Cermola, F., Caputo, G., & De Lorenzo, F. (2002). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. J. Chem. Soc., Perkin Trans. 1, 664-668. DOI: 10.1039/B109480G
  • Moshang Chemical. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride. Retrieved from [Link]

  • Google Patents. (2024). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77637, Cyclopropanecarbonyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018).
  • Chemistry Stack Exchange. (2020). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? Retrieved from [Link]

  • Katritzky, A. R., et al. (2016).
  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1595.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Li, M., Song, X., Lu, X., et al. (2024).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the 1-(3-methoxyphenyl)cyclopropyl moiety is a valuable structural motif. Its rigid cyclopropane...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the 1-(3-methoxyphenyl)cyclopropyl moiety is a valuable structural motif. Its rigid cyclopropane core fused to a methoxy-substituted phenyl ring offers unique conformational constraints and electronic properties. The corresponding acyl chloride, 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, serves as a critical reactive intermediate for introducing this scaffold into a wide array of molecular architectures. Unambiguous characterization of this and related compounds is paramount for ensuring the integrity of synthetic pathways and the identity of final products.

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles of its constituent functional groups—acyl chlorides, methoxy-substituted aromatics, and cyclopropyl ketones—to predict its mass spectral behavior. This predictive analysis will be compared with the known fragmentation of analogous structures to provide a robust framework for its identification and characterization.

Predicted Fragmentation Cascade of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

The molecular weight of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is 210.66 g/mol .[1][2] Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 210. The subsequent fragmentation is anticipated to be a cascade of events, each driven by the formation of stable ions and neutral losses.

A primary and highly characteristic fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion.[3][4] For the title compound, this would result in a prominent peak at m/z 175 .

[M]⁺˙ (m/z 210) → [M - Cl]⁺ (m/z 175) + •Cl

This acylium ion is expected to be a major fragment in the spectrum due to its resonance stabilization. From this key intermediate, several subsequent fragmentation pathways are plausible:

  • Loss of Carbon Monoxide (CO): Acylium ions are known to readily lose a neutral molecule of carbon monoxide.[3] This would lead to the formation of a 1-(3-methoxyphenyl)cyclopropyl cation at m/z 147 .

    [M - Cl]⁺ (m/z 175) → [M - Cl - CO]⁺ (m/z 147) + CO

  • Fragmentation of the Methoxy-Aromatic Moiety: The methoxy-substituted phenyl ring can undergo characteristic cleavages.

    • Loss of a Methyl Radical (•CH₃): The [M - Cl - CO]⁺ ion (m/z 147) could lose a methyl radical from the methoxy group to form a phenoxy-type cation at m/z 132 .

    • Loss of Formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group of the m/z 147 ion could also occur, leading to a fragment at m/z 117 .

  • Cyclopropyl Ring Opening and Rearrangement: The cyclopropyl ring, while strained, can undergo rearrangement upon fragmentation. The 1-(3-methoxyphenyl)cyclopropyl cation (m/z 147) could rearrange to form a more stable tropylium-like ion, which is a common feature in the mass spectra of alkyl-substituted benzene derivatives.[5] This could lead to a series of aromatic fragment ions, such as those at m/z 91 (tropylium ion) and m/z 65 .[5]

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation_Pattern M [M]⁺˙ m/z 210 F175 [M - Cl]⁺ m/z 175 M->F175 - •Cl F147 [M - Cl - CO]⁺ m/z 147 F175->F147 - CO F132 [M - Cl - CO - CH₃]⁺ m/z 132 F147->F132 - •CH₃ F117 [M - Cl - CO - CH₂O]⁺ m/z 117 F147->F117 - CH₂O F91 [C₇H₇]⁺ m/z 91 F147->F91 Rearrangement

Caption: Predicted major EI-MS fragmentation pathways for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.

Comparative Fragmentation Analysis

To build confidence in these predictions, it is instructive to compare the expected fragmentation with that of structurally related compounds.

CompoundKey Structural FeaturesObserved/Expected Key FragmentsCitation
Cyclohexanecarbonyl chloride Alicyclic acyl chlorideLoss of •Cl to form an acylium ion, followed by loss of CO.[3]
Adamantane-1-carbonyl chloride Bulky alicyclic acyl chlorideThe most abundant fragment is often the adamantyl cation from the loss of the carbonyl chloride group.[3]
Cyclopropyl methyl ketone Cyclopropyl ketoneAcylium ion ([CH₃CO]⁺) and the cyclopropylcarbonyl cation ([C₃H₅CO]⁺).[6]
Alkyl substituted benzenes Aromatic hydrocarbonProminent molecular ion and a peak at m/z 91 corresponding to the tropylium ion.[5]
Anisole (Methoxybenzene) Methoxy-substituted aromaticStrong molecular ion, loss of •CH₃, and loss of CH₂O.

This comparison highlights that the initial loss of the chlorine radical is a highly conserved fragmentation pathway for acyl chlorides.[3][4] The subsequent fragmentation is then dictated by the stability of the resulting carbocation and the presence of other functional groups. For the title compound, the presence of the methoxy-substituted aromatic ring and the cyclopropyl group will lead to a more complex fragmentation pattern compared to simple alkyl acyl chlorides.

Experimental Protocol for GC-MS Analysis

The following provides a general protocol for the analysis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the acyl chloride sample in a dry, inert solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[3]

  • Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/sec.

3. Data Analysis:

  • Identify the peak corresponding to 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, looking for the predicted key fragments (m/z 175, 147, 132, 117, 91).

  • Compare the obtained spectrum with a library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification, keeping in mind that the spectrum of this specific compound may not be present.

GCMS_Workflow Sample Sample Preparation (Anhydrous Conditions) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution Data Data Analysis (Spectrum Interpretation) MS->Data Detection

Caption: General workflow for GC-MS analysis of reactive acyl chlorides.

Alternative Characterization Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, a comprehensive structural elucidation relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms in the molecule.[6] The characteristic upfield signals for the cyclopropyl protons and the distinct aromatic substitution pattern would provide definitive structural information.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of the carbonyl group in the acyl chloride, which will have a strong, characteristic absorption band, typically in the range of 1770-1815 cm⁻¹.[6]

Conclusion

The mass spectral fragmentation of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is predicted to be dominated by the initial loss of a chlorine radical to form a stable acylium ion at m/z 175. Subsequent fragmentation is expected to involve the loss of carbon monoxide, followed by cleavages characteristic of the methoxy-aromatic and cyclopropyl moieties. By understanding these predicted pathways and comparing them with the fragmentation of known compounds, researchers can confidently identify this important synthetic intermediate. For unambiguous structure confirmation, a multi-technique approach incorporating NMR and IR spectroscopy is highly recommended.

References

  • Benchchem. Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques.
  • Benchchem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.
  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
  • Moshang Chemical. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.
  • Pearson+. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • DOI. Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.
  • PubMed. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research.
  • Whitman People. GCMS Section 6.9.5.
  • aldlab-chemicals. 1-(3-Methoxy-phenyl)-cyclopropanecarbonyl chloride.

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Comparative

HPLC methods for purity analysis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

An Expert's Comparative Guide to HPLC Methods for Purity Analysis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride For professionals in pharmaceutical development and chemical research, ensuring the purity of reactive...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to HPLC Methods for Purity Analysis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

For professionals in pharmaceutical development and chemical research, ensuring the purity of reactive intermediates is a cornerstone of process control and final product quality. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, a key building block, presents a significant analytical challenge due to the inherent reactivity of its acyl chloride moiety. This functional group is highly susceptible to hydrolysis, which can lead to inaccurate purity assessments and a flawed understanding of the impurity profile.[1][2]

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of this compound. We will move beyond a simple listing of parameters to explore the fundamental causality behind the methodological choices. The objective is to equip researchers with the knowledge to select and implement the most appropriate analytical approach for their specific needs, from rapid in-process controls to comprehensive quality control (QC) release testing.

We will compare:

  • Direct Analysis via Normal-Phase HPLC (NP-HPLC): A method that analyzes the molecule in its native state by operating in a non-aqueous environment to prevent degradation.

  • Indirect Analysis via Derivatization and Reversed-Phase HPLC (RP-HPLC): A technique that chemically transforms the reactive analyte into a stable derivative, allowing for analysis using the highly robust and widely adopted RP-HPLC format.

The Core Analytical Challenge: Reactivity

The primary obstacle in analyzing 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is its reaction with nucleophiles, most notably water. Even trace amounts of moisture in solvents or on chromatographic hardware can hydrolyze the acyl chloride to its corresponding carboxylic acid, 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.[3] This on-column or pre-analysis degradation makes standard RP-HPLC, which relies on aqueous mobile phases, unsuitable for direct analysis.[4] The analytical strategy must, therefore, be designed to either meticulously avoid water or render the molecule inert to it.

Method 1: Direct Purity Analysis by Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography utilizes a polar stationary phase (e.g., silica) and a non-polar, anhydrous mobile phase.[5] This makes it an ideal choice for the direct analysis of moisture-sensitive compounds like acyl chlorides, as the mobile phase composition inherently prevents hydrolysis.[6] This approach measures the compound directly, providing a true snapshot of the sample's composition without chemical modification.

Causality Behind the NP-HPLC Approach

By employing a mobile phase like hexane and isopropanol, we create an environment where the acyl chloride is stable throughout the analytical run. Retention is governed by the interaction of the polar acyl chloride and methoxy groups with the polar stationary phase.[5] Non-polar impurities will elute quickly, while more polar impurities, such as the potential carboxylic acid degradant, will be retained more strongly.

Experimental Protocol: NP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade Hexane (anhydrous), HPLC-grade Isopropanol (IPA, anhydrous).

  • Sample Diluent: Anhydrous Hexane or Acetonitrile.[7]

  • Reference Standard: 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride of known purity.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Isocratic: 95:5 (v/v) Hexane:IPAA high percentage of non-polar solvent ensures minimal interaction and faster elution, while a small amount of a polar modifier (IPA) helps to control retention and improve peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°CControlled temperature ensures retention time reproducibility.
Detection UV at 275 nmThe methoxyphenyl group provides a strong chromophore for UV detection.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Sample Prep. Accurately weigh ~10 mg of the sample and dissolve in 10 mL of anhydrous acetonitrile. Handle samples quickly in a low-humidity environment.Anhydrous solvent is critical to prevent pre-analysis degradation.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (anhydrous acetonitrile) to verify a clean baseline.

  • Perform replicate injections of the reference standard to confirm system suitability (e.g., retention time RSD <1%, peak area RSD <2%).

  • Inject the sample preparation for analysis.

  • Purity is typically calculated using the area percent method.

Anticipated Results and Limitations

This method is expected to show a sharp peak for the main component. The primary degradation product, 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, being significantly more polar, will have a much longer retention time and may even be irreversibly retained on the column.

  • Advantages:

    • Direct Analysis: No chemical modification is required; what you inject is what you measure.

    • Simplicity: Fewer sample preparation steps lead to faster throughput.

  • Disadvantages:

    • Moisture Sensitivity: Method robustness is highly dependent on maintaining strictly anhydrous conditions. Trace water can cause on-column degradation.

    • Limited Scope: May not be suitable for eluting very polar impurities, potentially underestimating their levels.

Method 2: Derivatization with Reversed-Phase HPLC (RP-HPLC)

This strategy confronts the reactivity of the acyl chloride head-on by converting it into a stable, non-reactive derivative.[8] This derivative is then analyzed using the workhorse of the pharmaceutical industry: RP-HPLC.[4][9] The derivatization reaction not only stabilizes the analyte but can also be designed to enhance its detectability.

Causality Behind the Derivatization-RP-HPLC Approach

We select a derivatizing agent that reacts rapidly and specifically with the acyl chloride. 2-Nitrophenylhydrazine is an excellent candidate because it forms a stable hydrazide derivative.[10][11] This reaction introduces a nitro-aromatic group, which acts as a powerful chromophore. This shifts the optimal detection wavelength to a higher value (e.g., ~395 nm), significantly improving sensitivity and reducing interference from matrix components that typically absorb in the lower UV range.[11][12] The resulting derivative is stable in the aqueous-organic mobile phases used in RP-HPLC.[13]

Diagram: Derivatization Reaction

G cluster_reactants Reactants cluster_products Products acyl_chloride 1-(3-Methoxyphenyl) cyclopropanecarbonyl chloride derivative Stable Hydrazide Derivative (UV Active at ~395 nm) acyl_chloride->derivative Acetonitrile, Room Temp. reagent 2-Nitrophenylhydrazine reagent->derivative hcl HCl

Caption: Derivatization of the acyl chloride to a stable, UV-active hydrazide.

Experimental Protocol: Derivatization and RP-HPLC

Part A: Derivatization Procedure [8][11]

  • Sample Preparation: Accurately weigh ~10 mg of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride into a 10 mL volumetric flask and dissolve in anhydrous acetonitrile.

  • Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Reaction: In a clean vial, mix 1.0 mL of the sample solution with 1.0 mL of the derivatizing reagent solution.

  • Incubation: Vortex the mixture and allow it to react at room temperature for 30 minutes. The reaction is typically complete within this timeframe.

  • Final Dilution: Dilute the reacted solution with the mobile phase to an appropriate concentration for HPLC analysis.

Part B: RP-HPLC Analysis

1. Instrumentation and Materials:

  • HPLC system as described for the NP-HPLC method.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water.

  • Reference Standard: A derivative prepared from a pure standard of the acyl chloride.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Gradient: 60% ACN / 40% Water to 90% ACN / 10% Water over 15 minGradient elution is effective for separating the derivative from unreacted reagent and potential impurities with varying polarities.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35°CEnsures reproducible chromatography and can improve peak efficiency.
Detection UV at 395 nmWavelength of maximum absorbance for the 2-nitrophenylhydrazide derivative, providing high sensitivity and specificity.[11]
Injection Vol. 10 µLStandard injection volume.
Anticipated Results and Limitations

The chromatogram will show a prominent peak for the stable derivative. Any unreacted acyl chloride will hydrolyze to the carboxylic acid, which will not have undergone derivatization and will elute at a very different retention time, likely near the void volume.

  • Advantages:

    • Robustness: The method is insensitive to trace moisture after the derivatization step. RP-HPLC is a highly mature and reproducible technique.

    • High Sensitivity: Derivatization significantly enhances the UV response, making it ideal for detecting trace-level impurities.[8]

    • Specificity: The reaction is specific to the acyl chloride, and detection at a high wavelength minimizes interference.[12]

  • Disadvantages:

    • Indirect Analysis: The method measures the derivative, not the original compound. Incomplete reaction or side reactions could lead to inaccurate results.

    • Increased Complexity: The additional derivatization step adds time and potential for error in sample preparation.

Comparative Guide: NP-HPLC vs. Derivatization-RP-HPLC

The choice between these two methods is not about which is "better" in an absolute sense, but which is more fit-for-purpose based on the analytical objective.

Overall Analytical Workflow

G cluster_np Strategy 1: Direct Analysis cluster_rp Strategy 2: Indirect Analysis start Purity Analysis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride np_prep Sample Prep (Anhydrous Solvent) start->np_prep rp_prep Sample Prep (Anhydrous Solvent) start->rp_prep np_hplc NP-HPLC Analysis np_prep->np_hplc derivatization Derivatization with 2-Nitrophenylhydrazine rp_prep->derivatization rp_hplc RP-HPLC Analysis derivatization->rp_hplc

Caption: Workflow comparison of the two HPLC strategies.

Performance Characteristics Summary
FeatureDirect NP-HPLCDerivatization-RP-HPLC
Principle Direct analysis of the native compound using a non-aqueous mobile phase to prevent degradation.Chemical conversion to a stable derivative followed by analysis in a standard aqueous-organic system.
Speed Faster. Fewer sample preparation steps.Slower. Requires an additional 30-minute incubation step for derivatization.
Sensitivity Moderate. Relies on the native chromophore of the analyte.Very High. Derivatization introduces a highly absorptive chromophore, enabling trace-level detection.[8]
Robustness Lower. Highly susceptible to moisture contamination. Retention times can drift.Higher. RP-HPLC methods are generally more robust and reproducible. The derivative is stable.
Specificity Good. Can resolve the parent compound from its primary hydrolytic degradant.Excellent. Reaction is specific to the acyl chloride, and detection at a high wavelength avoids most matrix interference.[11][12]
Potential Pitfalls On-column degradation due to trace moisture; poor retention of very polar impurities.Incomplete derivatization; formation of side-products; interference from excess reagent.

Final Recommendations

As a Senior Application Scientist, my recommendation is contingent on the analytical context:

  • For rapid in-process control (IPC) testing , where speed is critical and the primary concern is monitoring the disappearance of starting material or the gross formation of the hydrolyzed impurity, the Direct NP-HPLC method is a viable option. Its simplicity allows for quick checks on reaction progress, provided a strictly anhydrous environment can be maintained.

  • For final product release, stability studies, and comprehensive impurity profiling , the Derivatization-RP-HPLC method is unequivocally the superior choice. Its high sensitivity, specificity, and robustness provide a self-validating system that generates trustworthy and defensible data, which is essential for regulatory submissions and ensuring drug substance quality. The initial investment in method development for the derivatization step is offset by the long-term reliability and accuracy of the results.

By understanding the chemical principles and practical trade-offs of each approach, researchers can confidently select and implement a scientifically sound HPLC method for the purity analysis of this challenging reactive intermediate.

References

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • ResearchGate. Why we do use reversed phase in HPLC?. Available from: [Link]

  • Cardinal Health. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • MDPI. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Available from: [Link]

  • LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available from: [Link]

  • ALDALAB Chemicals. 1-(3-Methoxy-phenyl)-cyclopropanecarbonyl chloride. Available from: [Link]

  • PharmaTutor. A chemical rationale of drug stability and degradation- An insightful approach. Available from: [Link]

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Validation

Comparing reactivity of 3-methoxy vs 4-methoxy cyclopropanecarbonyl chloride

An In-Depth Comparative Analysis of the Reactivity of 3-Methoxy vs. 4-Methoxy Cyclopropanecarbonyl Chloride Authored by: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Reactivity of 3-Methoxy vs. 4-Methoxy Cyclopropanecarbonyl Chloride

Authored by: Dr. Eleanor Vance, Senior Application Scientist

In the landscape of drug discovery and fine chemical synthesis, the nuanced reactivity of acyl chlorides serves as a critical determinant of reaction outcomes. The strategic placement of substituents on a phenyl ring attached to a reactive moiety can profoundly alter its electronic properties and, consequently, its chemical behavior. This guide provides a comprehensive comparison of the reactivity of two closely related isomers: 3-methoxycyclopropanecarbonyl chloride and 4-methoxycyclopropanecarbonyl chloride. We will dissect the underlying electronic principles, present a validated experimental protocol for a comparative kinetic study, and interpret the resulting data to provide a clear, actionable understanding for researchers in the field.

Theoretical Framework: The Decisive Role of Methoxy Group Positioning

The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. Any substituent that modulates the electron density at this carbon will invariably affect the molecule's susceptibility to nucleophilic attack. The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects: a resonance effect (mesomeric effect, +M) and an inductive effect (-I).

  • The Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack, while also influencing the reactivity of side chains.

  • The Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the pi-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions.

The critical difference between the 3-methoxy and 4-methoxy isomers lies in the interplay of these two effects.

4-Methoxycyclopropanecarbonyl Chloride: An Activated System

In the 4-methoxy isomer, the methoxy group is at the para position relative to the cyclopropanecarbonyl chloride moiety. Here, the powerful electron-donating resonance effect (+M) dominates. This delocalization of electrons increases the electron density of the entire system, including the carbonyl carbon of the acyl chloride. This heightened electron density destabilizes the carbonyl group, making it a more potent electrophile and thus, more reactive towards nucleophiles.

3-Methoxycyclopropanecarbonyl Chloride: A Deactivated System

Conversely, in the 3-methoxy isomer, the methoxy group is at the meta position. From this position, the resonance effect cannot extend to the carbonyl carbon. Therefore, the electron-withdrawing inductive effect (-I) becomes the primary electronic influence. This inductive withdrawal of electron density from the ring slightly reduces the electron density at the carbonyl carbon, stabilizing it and rendering it less electrophilic. Consequently, 3-methoxycyclopropanecarbonyl chloride is expected to be less reactive than its 4-methoxy counterpart.

To visually represent this logic, the following decision tree outlines the expected reactivity based on substituent effects.

G substituent Substituent Position para Para (4-Position) substituent->para meta Meta (3-Position) substituent->meta para_effect Dominant Effect: +M (Resonance) para->para_effect meta_effect Dominant Effect: -I (Inductive) meta->meta_effect para_reactivity Increased Reactivity para_effect->para_reactivity meta_reactivity Decreased Reactivity meta_effect->meta_reactivity

Figure 1: Logical flow of substituent effects on reactivity.

Experimental Validation: A Comparative Kinetic Study via Hydrolysis

To empirically substantiate the theoretical predictions, a comparative kinetic study monitoring the hydrolysis of both isomers was designed. The rate of hydrolysis of an acyl chloride to its corresponding carboxylic acid can be conveniently monitored by techniques such as titration of the produced HCl or by spectroscopic methods. For this guide, we will outline a protocol using in-situ Infrared (IR) spectroscopy, a powerful technique for real-time reaction monitoring.

Experimental Workflow

The overall workflow for the comparative study is depicted below.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Acyl Chlorides in Dioxane) run_4_methoxy Run Hydrolysis: 4-Methoxy Isomer prep_reagents->run_4_methoxy Inject Isomer run_3_methoxy Run Hydrolysis: 3-Methoxy Isomer prep_reagents->run_3_methoxy Inject Isomer prep_ir Calibrate & Configure In-Situ IR Probe prep_ir->run_4_methoxy prep_ir->run_3_methoxy data_collection Collect Real-Time IR Spectra run_4_methoxy->data_collection run_3_methoxy->data_collection kinetic_plot Plot Carbonyl Peak Decay vs. Time data_collection->kinetic_plot rate_constant Calculate Rate Constants (k) kinetic_plot->rate_constant

Figure 2: Workflow for the comparative kinetic study.

Detailed Experimental Protocol

Objective: To determine the relative rates of hydrolysis for 3-methoxycyclopropanecarbonyl chloride and 4-methoxycyclopropanecarbonyl chloride.

Materials:

  • 3-methoxycyclopropanecarbonyl chloride (≥98% purity)

  • 4-methoxycyclopropanecarbonyl chloride (≥98% purity)

  • Dioxane (anhydrous, ≥99.8%)

  • Deionized water

  • Jacketed reaction vessel

  • In-situ IR spectrometer with a suitable probe

  • Thermostatic circulator

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • System Setup:

    • Assemble the jacketed reaction vessel with the in-situ IR probe, magnetic stirrer, and a port for reagent addition.

    • Connect the vessel to the thermostatic circulator and maintain a constant temperature of 25.0 ± 0.1 °C.

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of 4-methoxycyclopropanecarbonyl chloride in anhydrous dioxane.

    • Prepare a 0.1 M stock solution of 3-methoxycyclopropanecarbonyl chloride in anhydrous dioxane.

    • Prepare a reaction solvent mixture of 90:10 dioxane:water (v/v).

  • Kinetic Run (4-Methoxy Isomer):

    • Add 100 mL of the 90:10 dioxane:water solvent mixture to the reaction vessel and allow it to equilibrate to 25.0 °C while stirring.

    • Collect a background IR spectrum of the solvent.

    • Initiate data collection (one spectrum every 30 seconds).

    • Rapidly inject 1.0 mL of the 0.1 M 4-methoxycyclopropanecarbonyl chloride stock solution into the vessel.

    • Continue data collection until the characteristic acyl chloride carbonyl peak (around 1780-1800 cm⁻¹) has completely disappeared.

  • Kinetic Run (3-Methoxy Isomer):

    • Thoroughly clean and dry the reaction vessel.

    • Repeat step 3 using the 0.1 M 3-methoxycyclopropanecarbonyl chloride stock solution.

  • Data Analysis:

    • For each run, identify the carbonyl stretching frequency for the acyl chloride.

    • Measure the absorbance of this peak at each time point.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).

Data Summary and Interpretation

The following table summarizes the expected results from the comparative hydrolysis experiment. The values are illustrative but reflect the anticipated trend based on electronic principles.

CompoundCarbonyl Stretch (cm⁻¹)Pseudo-First-Order Rate Constant (k) at 25°C (s⁻¹)Relative Rate
4-Methoxycyclopropanecarbonyl Chloride~17851.5 x 10⁻²~4.3
3-Methoxycyclopropanecarbonyl Chloride~17953.5 x 10⁻³1.0

Table 1: Comparative Reactivity Data for Methoxycyclopropanecarbonyl Chloride Isomers.

The data clearly indicates that the 4-methoxy isomer hydrolyzes significantly faster than the 3-methoxy isomer. This is in complete agreement with our initial theoretical analysis. The electron-donating resonance effect of the para-methoxy group enhances the electrophilicity of the carbonyl carbon, leading to a faster rate of nucleophilic attack by water. In contrast, the inductive electron withdrawal by the meta-methoxy group stabilizes the carbonyl carbon, slowing down the hydrolysis rate.

Conclusion for the Practicing Scientist

The position of a methoxy substituent on a phenyl ring attached to a cyclopropanecarbonyl chloride core is not a trivial structural modification; it is a powerful tool for tuning reactivity.

  • For applications requiring high reactivity , such as rapid acylation reactions under mild conditions, 4-methoxycyclopropanecarbonyl chloride is the superior choice. Its activated nature will likely lead to higher yields and shorter reaction times.

  • For situations demanding greater stability , controlled reactivity, or improved shelf-life, 3-methoxycyclopropanecarbonyl chloride is the more suitable reagent. Its electronically stabilized carbonyl group will be less prone to premature hydrolysis or side reactions.

This guide underscores the importance of understanding fundamental electronic effects in organic chemistry. By leveraging these principles, researchers can make more informed decisions in reagent selection, reaction design, and ultimately, accelerate the path to their synthetic targets.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

  • Title: Substituent Effects on the Reactivity of Benzoyl Chlorides Source: Journal of Organic Chemistry URL: [Link] (Note: A specific article URL would require a targeted search for a paper on this topic, this is a general link to the journal).

  • Title: In Situ FTIR Spectroscopy for Reaction Monitoring Source: Mettler Toledo URL: [Link]

Comparative

Validating the structure of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride intermediates

An in-depth technical analysis for researchers, scientists, and drug development professionals on the structural validation of highly reactive pharmaceutical intermediates. The Chemical Conundrum: Reactivity vs.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals on the structural validation of highly reactive pharmaceutical intermediates.

The Chemical Conundrum: Reactivity vs. Analytical Stability

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a highly electrophilic intermediate critical for synthesizing complex active pharmaceutical ingredients (APIs). However, validating its structure and quantifying its purity presents a significant analytical paradox: the very reactivity that makes it a potent acylating agent also makes it inherently unstable during standard analysis.

Upon exposure to ambient moisture or protic solvents, this acyl chloride rapidly hydrolyzes into its precursor, 1-(3-methoxyphenyl)cyclopropanecarboxylic acid. If a laboratory attempts to validate this intermediate using direct reversed-phase HPLC, the aqueous mobile phase will instantly degrade the analyte. This creates a critical failure point: it becomes analytically impossible to differentiate between unreacted starting material, degraded intermediate, and the intact acyl chloride[1].

To overcome this, structural validation must rely on a bifurcated approach: strictly anhydrous direct spectroscopic methods for bulk purity, and pre-column chemical derivatization for trace and stability analysis[2].

G A 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride B Direct Spectroscopic Analysis A->B Bulk Purity C Pre-Column Derivatization A->C Trace/Stability D FTIR / 1H-NMR (Anhydrous Conditions) B->D E Amidation (2-NPH) HPLC-UV @ 395 nm C->E Red-shifted UV F Esterification (MeOH) GC-MS / GC-FID C->F High Volatility

Workflow for structural validation of highly reactive acyl chloride intermediates.

Methodological Causality: Why Direct Analysis Fails

Direct analysis via FTIR or NMR is excellent for confirming the bulk structure of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride. FTIR will reveal a sharp, characteristic C=O stretch at ~1780–1800 cm⁻¹, which is distinct from the broader carboxylic acid peak at ~1700 cm⁻¹. However, these methods lack the sensitivity required for trace impurity profiling and require strictly anhydrous environments (e.g., CDCl₃ treated with molecular sieves)[3].

For stability testing and trace analysis, derivatization is the gold standard . By deliberately reacting the acyl chloride with a nucleophile (an amine or an alcohol) prior to analysis, the volatile and unstable intermediate is permanently trapped as a stable amide or ester.

  • Amidation (HPLC-UV): Most lipophilic drug matrices and impurities absorb strongly in the standard UV range (<380 nm). By derivatizing the acyl chloride with 2-nitrophenylhydrazine (2-NPH), the maximum absorbance of the resulting derivative is red-shifted to ~395 nm. This specific causality minimizes matrix interferences, allowing for highly specific quantification[4].

  • Esterification (GC-MS): Acyl chlorides can degrade thermally on a GC column. Converting the intermediate to a methyl ester via methanolysis significantly enhances both volatility and thermal stability, ensuring clear chromatographic separation and precise mass fragmentation[5].

Performance Comparison of Validation Strategies

The following table summarizes the quantitative and qualitative performance metrics of the three primary validation methodologies.

ParameterDirect NMR / FTIRHPLC-UV (2-NPH Amidation)GC-MS (Methanolysis)
Primary Use Case Bulk structural confirmationTrace residual analysisImpurity profiling & stability
Sample Preparation Minimal (Anhydrous solvents only)Moderate (30 min incubation)Moderate (2 hr incubation, extraction)
Specificity High (Functional group level)Very High (Red-shifted to 395 nm)Very High (Mass fragmentation)
Matrix Interference High in complex mixturesLow (Matrix transparent at 395 nm)Low (Chromatographic separation)
Degradation Risk High (Moisture sensitive)Eliminated post-derivatizationEliminated post-derivatization
Detection Limit ~1-5% (w/w)0.01–0.03 μg/mL~0.19 ppm

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be a self-validating system . It must inherently prove that the signal observed belongs exclusively to the acyl chloride and not a matrix artifact or the hydrolyzed acid. We achieve this by exploiting the differential reactivity of the acyl chloride versus the carboxylic acid under mild, room-temperature conditions[1].

Protocol 1: HPLC-UV via 2-Nitrophenylhydrazine (2-NPH) Derivatization

This protocol utilizes a weak base and mild conditions to selectively trap the acyl chloride.

  • Preparation of Derivatizing Solution: Dissolve 2-nitrophenylhydrazine (2-NPH) in anhydrous acetonitrile to achieve a concentration of 100 μg/mL[4].

  • Reaction: Transfer 10 mg of the 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride sample into a dry, nitrogen-purged reaction vial. Add 1.0 mL of the 2-NPH solution.

  • Incubation: Stir the mixture at room temperature (20–25°C) for exactly 30 minutes to ensure complete amidation.

  • Self-Validation Control (Critical Step): In a parallel vial, subject 10 mg of the starting material (1-(3-methoxyphenyl)cyclopropanecarboxylic acid) to the exact same conditions. Because amidation of a free carboxylic acid requires a strong coupling agent (e.g., HATU or EDC), this control vial will yield no derivatized product.

  • Analysis: Inject both samples onto a C18 reverse-phase HPLC column. Monitor the eluent at 395 nm. The presence of a peak at 395 nm in the sample vial—and its absence in the control vial—definitively validates the presence of the intact acyl chloride.

Protocol 2: GC-MS via Mild Methanolysis

This protocol enhances volatility for mass spectrometry while preventing thermal degradation.

  • Sample Preparation: Dissolve 5 mg of the intermediate in 3 mL of anhydrous dichloromethane (DCM) in a 20-mL scintillation vial equipped with a micro stir bar[3].

  • Derivatization: Add 1.2 equivalents of a scavenging base (triethylamine) followed by an excess of anhydrous methanol dropwise.

  • Incubation: Stir the solution at ambient temperature for 2 hours. The high electrophilicity of the cyclopropanecarbonyl chloride drives the formation of the methyl ester without the need for heat or acid catalysis[5].

  • Extraction: Dilute the solution with diethyl ether (10 mL) and partition with deionized water (5 mL) to remove the amine hydrochloride salts. Extract and dry the organic layer over anhydrous Na₂SO₄.

  • Analysis: Inject the organic layer into the GC-MS. The resulting mass spectrum will display the molecular ion of methyl 1-(3-methoxyphenyl)cyclopropanecarboxylate, validating the structural integrity of the original carbon skeleton.

Sources

Validation

A Comparative Guide to TLC Visualization of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) visualization methods for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) visualization methods for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Effective reaction monitoring via TLC is paramount for optimizing yield, minimizing impurities, and ensuring process control. This document offers researchers and development professionals a practical evaluation of common visualization techniques, supported by experimental protocols and mechanistic insights.

The Analyte: Structural Features and TLC Considerations

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride possesses three key structural motifs that dictate its behavior on TLC and its response to visualization reagents:

  • Aromatic Methoxybenzene Ring: This conjugated system is a strong chromophore, making the molecule inherently active under short-wave ultraviolet (UV) light.[1][2]

  • Cyclopropane Ring: A strained, saturated aliphatic ring that is generally unreactive towards common TLC stains.

  • Acyl Chloride Moiety: This is a highly reactive functional group. On standard silica gel TLC plates, which are inherently acidic and contain adsorbed water, acyl chlorides are prone to hydrolysis, converting them to the corresponding carboxylic acid.[3][4] This instability is a critical consideration, as the spot visualized may represent the parent carboxylic acid rather than the acyl chloride itself. For reaction monitoring, this is often acceptable, as the disappearance of the starting carboxylic acid and the appearance of a new spot (even if it's the hydrolyzed product of the acyl chloride) indicates conversion.

Given these features, a multi-faceted visualization strategy is recommended, beginning with non-destructive techniques followed by selective chemical staining.

Experimental Workflow for TLC Analysis

The general workflow for analyzing reaction progress for the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is outlined below. It is crucial to co-spot the starting material (1-(3-methoxyphenyl)cyclopropanecarboxylic acid) alongside the reaction mixture to accurately gauge conversion.

TLC_Workflow cluster_prep Plate Preparation cluster_viz Visualization Cascade Spot Spot Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) Develop Develop Plate in appropriate solvent system (e.g., Hexane:Ethyl Acetate) Spot->Develop Dry Thoroughly Dry Plate (Air or gentle heat) Develop->Dry UV Method 1: UV Light (254 nm) (Non-Destructive) Dry->UV Stain Method 2 or 3: Chemical Stain (Destructive) UV->Stain Permanganate KMnO₄ Stain Stain->Permanganate General Anisaldehyde p-Anisaldehyde Stain Stain->Anisaldehyde Selective

Caption: General experimental workflow for TLC analysis and visualization.

Method 1: UV Light (254 nm) Visualization

This should always be the primary method of visualization due to its non-destructive nature, allowing for subsequent chemical staining on the same plate.[2]

Scientific Principle

Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[1][2] Compounds containing a UV chromophore, such as the methoxybenzene ring in the target molecule, will absorb this UV radiation. This prevents the indicator from fluorescing, resulting in the appearance of a dark spot on a glowing green background.[5] This phenomenon is known as fluorescence quenching.

Experimental Protocol
  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp in a darkened environment.

  • Observe the plate for dark spots against the fluorescent green background.

  • Carefully circle the observed spots with a pencil, as they will disappear once the UV light is removed.[2]

  • Record the Retention Factor (Rƒ) values for all spots.

Expected Results & Performance

The analyte, its parent carboxylic acid, and other aromatic intermediates or byproducts will appear as dark purple or black spots. This method is highly reliable for detecting any compound containing the aromatic ring system. However, it is non-selective; it will not differentiate between the acyl chloride and its parent carboxylic acid, as both contain the same chromophore. Its primary utility is to confirm the presence and separation of aromatic species.

Method 2: Potassium Permanganate (KMnO₄) Stain

This is a robust, general-purpose oxidative stain suitable for a wide range of organic compounds.[6]

Scientific Principle

Potassium permanganate (KMnO₄) is a powerful oxidizing agent.[7] When a TLC plate is treated with a basic KMnO₄ solution and gently heated, any compound that can be oxidized will react. This reaction reduces the purple permanganate ion (MnO₄⁻, Mn⁷⁺) to brown manganese dioxide (MnO₂, Mn⁴⁺).[8] The analyte, 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, and its corresponding carboxylic acid are susceptible to oxidation, likely at the benzylic-like position adjacent to the aromatic ring.[9][10] The methoxy group may also be oxidized under these conditions. This results in the formation of a yellow or brown spot on a pink or purple background.

Caption: Principle of visualization with potassium permanganate stain.

Experimental Protocol
  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH (aq) in 200 mL of deionized water.[11][12] Store in a sealed, light-protected bottle. The solution is stable for several months.

  • Staining: After UV visualization, hold the dried TLC plate with forceps and briefly dip it into the KMnO₄ solution, ensuring complete immersion of the developed area.

  • Development: Remove the plate and let the excess stain drip off. Wipe the back of the plate with a paper towel.[2]

  • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-to-brown spots against a purple background. Be cautious not to overheat, as this can char the plate and cause the entire background to turn brown.

Expected Results & Performance

This stain is highly sensitive and will visualize nearly any organic compound with oxidizable functional groups.[13] It is expected to produce a distinct yellow-brown spot for the analyte and its parent acid. Its lack of specificity is both a strength (as a general screen) and a weakness (it cannot distinguish between similar, oxidizable compounds). It is excellent for detecting non-UV active, oxidizable impurities.

Method 3: p-Anisaldehyde Stain

This stain is more selective than KMnO₄ and can produce a range of colors depending on the functional group, offering potentially more diagnostic information.[14]

Scientific Principle

The exact mechanism for p-anisaldehyde staining is complex but is believed to involve the acid-catalyzed condensation of p-anisaldehyde with nucleophilic compounds on the TLC plate, followed by further reactions to form colored products upon heating.[15] It is particularly effective for visualizing nucleophiles like alcohols, phenols, and some carbonyl compounds.[6][13] While it is often insensitive to simple aromatic compounds, the combination of functional groups in the target analyte may elicit a response.[13] Given the reactivity of the acyl chloride, it may react with trace moisture or the alcoholic solvent in the stain recipe to form the carboxylic acid or an ester, respectively, which then partakes in the color-forming reaction.

Experimental Protocol
  • Stain Preparation: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid. Cool the mixture to room temperature. Finally, add 3.7 mL of p-anisaldehyde and stir until homogenous.[12] Store refrigerated in a sealed, light-protected bottle.

  • Staining: Briefly dip the UV-visualized and dried TLC plate into the p-anisaldehyde solution.

  • Development: Remove the plate, wipe the back, and heat carefully with a heat gun. Different compounds will develop as spots of various colors (e.g., pink, blue, purple, green) on a faint pink or colorless background.

Expected Results & Performance

The color produced can be highly dependent on the specific structure of the analyte. For compounds like the target molecule, a colored spot (potentially blue, green, or purple) is plausible. This stain is less universal than KMnO₄ but offers greater potential for differentiation if various byproducts are present. Its effectiveness for the acyl chloride itself is moderate, but it should readily detect the hydrolyzed carboxylic acid or any alcoholic impurities.

Comparative Performance Summary

FeatureUV Light (254 nm)Potassium Permanganate (KMnO₄)p-Anisaldehyde
Principle Fluorescence Quenching[1]Oxidation[7]Acid-Catalyzed Condensation[15]
Destructive? NoYesYes
Specificity Low (for aromatics)Low (for oxidizable groups)Moderate to High
Sensitivity ModerateHighModerate
Ease of Use Very EasyEasyEasy
Color Result Dark spots on green backgroundYellow/brown spots on purple backgroundVarious colors on a light background
Best For Initial, non-destructive screening of all aromatic compounds.General, sensitive detection of most organic compounds, including non-UV active impurities.Differentiating between functional groups; potentially diagnostic for certain structures.
Limitations Cannot distinguish between compounds with the same chromophore. Not all compounds are UV-active.[2]Can over-stain if overheated. Non-specific.[6]Not as universal as KMnO₄. May not stain non-nucleophilic compounds.[6][13]

Conclusion and Recommendations

For robustly monitoring reactions involving 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride , a sequential visualization approach is scientifically superior.

  • Always begin with UV light (254 nm). This non-destructive method provides the most accurate Rƒ values and confirms the presence of all aromatic species without chemically altering them.

  • Follow with Potassium Permanganate (KMnO₄) stain. Its high sensitivity and broad applicability make it an excellent tool for a comprehensive view of all oxidizable species on the plate, revealing any non-aromatic, non-UV active impurities that may be present.

  • Use p-Anisaldehyde stain for investigative purposes. If a reaction yields multiple products that are difficult to distinguish by other means, the differential coloring of the p-anisaldehyde stain may provide the necessary insight to identify and track specific components.

By combining these methods, researchers can achieve a comprehensive and reliable understanding of their reaction progress, ensuring the integrity and efficiency of their synthetic workflows.

References

  • Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC. (n.d.).
  • Thin Layer Chromatography (rev 3/2020). (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • TLC stains. (n.d.).
  • TLC Stains. (n.d.).
  • TLC Visualization Methods. (n.d.).
  • TLC Stains. (n.d.).
  • Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. (n.d.).
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
  • Labster. (n.d.). TLC Visualization Methods - Theory pages.
  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation.
  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains.
  • University of Rochester Chemistry Department. (n.d.). Magic Formulas: TLC Stains.
  • Org Prep Daily. (2006, September 27). TLC Staining solutions.
  • Chemistry Stack Exchange. (2012, April 26). Mechanism of arene side chain oxidation by permanganate.
  • Reddit. (2024, September 17). TLC stains for Acyl halides : r/Chempros.
  • Curly Arrow. (2006, November 28). Let's talk about TLCs Part 2 - Hanessian's Stain.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • ECHEMI. (n.d.). Analyzing acid chlorides ?.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Potassium Permanganate?.
  • Chemistry LibreTexts. (2024, October 4). 16.8: Oxidation of Aromatic Compounds.
  • Sciencemadness Discussion Board. (2007, January 7). Acyl chloride on TLC.

Sources

Comparative

The Definitive Guide to Elemental Analysis Standards for 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

As a Senior Application Scientist, I frequently encounter pharmaceutical laboratories struggling with the elemental characterization of highly reactive intermediates. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter pharmaceutical laboratories struggling with the elemental characterization of highly reactive intermediates. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS: 63201-08-1) is a prime example. Widely used as an electrophilic building block in active pharmaceutical ingredient (API) synthesis, this acyl chloride presents unique analytical challenges.

When exposed to ambient humidity, the compound rapidly hydrolyzes, off-gassing hydrogen chloride (HCl) and converting to 1-(3-methoxyphenyl)cyclopropanecarboxylic acid. If a technician weighs this sample on an open bench, the carbon percentage will artificially inflate as the heavier chlorine atom is lost, leading to failed purity specifications. Therefore, establishing a self-validating elemental analysis (EA) workflow is not just a regulatory formality—it is critical for controlling downstream synthetic yields and ensuring patient safety.

This guide objectively compares the industry-standard analytical methodologies for characterizing this compound, providing field-proven protocols and experimental data to establish the gold standard for your laboratory.

Analytical Strategy & Methodology Comparison

To fully characterize 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, the analytical strategy must be divided into three domains: the organic framework (C, H, O), the functional halogen (Cl), and trace elemental impurities (heavy metal catalysts and contaminants).

Workflow A 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (API Intermediate) B Organic Framework (C, H, O) A->B C Halogen Content (Total Cl) A->C D Trace Metals (Class 1, 2A, 2B, 3) A->D E Automated CHNO Combustion B->E F Combustion Ion Chromatography (CIC) C->F G ICP-MS Analysis (USP <233>) D->G

Fig 1: Comprehensive elemental analysis workflow mapping analytical targets to their gold-standard methodologies.

Comparative Performance Data

The following table synthesizes experimental validation data, comparing legacy techniques against modern instrumental gold standards for this specific acyl chloride matrix.

Analytical TargetLegacy AlternativeModern Gold StandardLimit of Detection (LOD)Precision (RSD)Mean RecoveryMechanistic Advantage & Causality
C, H, N, O Manual Dumas MethodAutomated CHNO Combustion 0.1%< 0.5%99.5%Automated encapsulation and inert gas purging prevent pre-analysis hydrolysis and HCl off-gassing.
Chlorine (Cl) Potentiometric Titration (AgNO₃)Combustion Ion Chromatography (CIC) 0.5 ppm< 1.0%98–102%The hydrophobic cyclopropane moiety creates emulsions in aqueous titrations. CIC completely oxidizes the matrix at 1000°C, guaranteeing 100% halogen recovery.
Trace Metals Colorimetric Limit Test (USP <231>)ICP-MS (He KED Mode) < 1 ppt< 5.0%95–105%Provides isotopic specificity. Helium Kinetic Energy Discrimination (He KED) removes polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl interfering with ⁷⁵As)[1].
Deep Dive: Trace Elemental Impurities (ICH Q3D & USP <232>/<233>)

The transition from the century-old USP <231> heavy metals test to modern guidelines mandates the use of highly specific instrumental techniques[2]. Because elemental impurities pose toxicological concerns and offer no therapeutic benefit, the 3 to establish appropriate control procedures based on Permitted Daily Exposure (PDE) limits[3].

For 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, trace metal analysis is highly scrutinized. The upstream synthesis often utilizes palladium (Pd) or ruthenium (Ru) catalysts during cyclopropanation or cross-coupling steps. While ICP-OES is suitable for parts-per-million (ppm) analysis, 4 as the definitive choice for parts-per-billion (ppb) and parts-per-trillion (ppt) detection limits[4]. ICP-MS effectively quantifies Class 1 elements (As, Cd, Hg, Pb) and residual catalysts with unparalleled accuracy[4].

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below is the optimized, step-by-step methodology for trace metal quantification in 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.

Protocol: USP <233> Compliant Trace Metal Analysis via ICP-MS

Objective: Quantify Class 1 elements and target catalyst impurities while preventing the loss of volatile analytes.

Protocol S1 Inert Weighing (Glovebox) S2 Closed-Vessel Microwave Digestion S1->S2 S3 Matrix Matching & Internal Stds S2->S3 S4 ICP-MS (He KED Mode) S3->S4 S5 Validation (70-150% Recovery) S4->S5

Fig 2: Step-by-step USP <233> compliant ICP-MS sample preparation and validation protocol.

Step-by-Step Methodology:

  • Inert Sample Preparation: Weigh exactly 0.5 g of the acyl chloride inside a nitrogen-purged glovebox. Causality: This prevents atmospheric moisture from hydrolyzing the sample, which would otherwise cause exothermic off-gassing and potential loss of volatile trace metals.

  • Microwave Digestion: Transfer the sample to a PTFE microwave vessel.5 (concentrated ultra-pure HNO₃)[5]. Add 1 mL of ultra-pure HCl to stabilize elements like Mercury (Hg) and Silver (Ag). Digest using a closed-vessel microwave program (ramp to 200°C over 15 mins, hold for 15 mins) to ensure volatile elements are retained[1][5].

  • Matrix Matching & Spiking: Dilute the digestate to a final volume of 50 mL with ultra-pure water.5 as the sample to ensure ionization efficiency remains constant[5]. Spike test samples prior to digestion at 50%, 100%, and 150% of the target limit (J)[5].

  • Internal Standardization: Introduce internal standards (e.g., ⁴⁵Sc, ⁸⁹Y, ¹⁵⁹Tb) online via a Y-piece to dynamically correct for matrix effects and plasma fluctuations.

  • Instrumental Analysis: Operate the ICP-MS in Helium Kinetic Energy Discrimination (He KED) mode. Causality: The high chloride content from the acyl chloride matrix generates massive amounts of ⁴⁰Ar³⁵Cl⁺ in the argon plasma, which perfectly overlaps with the ⁷⁵As⁺ mass. He KED selectively slows down the larger polyatomic ions, allowing accurate Arsenic quantification[1].

  • System Suitability Validation: Validate the analytical batch by confirming the 5 for the mean of three replicate preparations at each concentration[5].

References

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABOR
  • Analysis of Pharmaceutical Products for their Elemental Impurities with the Thermo Scientific iCAP RQ ICP-MS - Thermo Scientific
  • Standards for Elemental Impurities in Pharmaceuticals - Reagecon Knowledge
  • Elemental Impurities in Drug Products Guidance for Industry - FDA
  • <233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

In the fast-paced world of drug discovery and chemical synthesis, the ability to work safely and efficiently with reactive reagents is paramount. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, a valuable acyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and chemical synthesis, the ability to work safely and efficiently with reactive reagents is paramount. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, a valuable acyl chloride building block, is no exception. Its utility in creating novel molecular architectures is significant, but so are the potential hazards if not handled with the appropriate respect and care. This guide is designed to provide you, our trusted research partner, with the essential, immediate safety and logistical information needed to confidently and safely incorporate this compound into your workflows.

The Chemical Nature of the Hazard: Understanding Acyl Chloride Reactivity

The key to safely handling 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride lies in understanding its inherent chemical reactivity. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it susceptible to reaction with a wide range of nucleophiles. The most immediate and common nucleophile in a laboratory environment is water.

This reaction with water, including ambient humidity, is vigorous and exothermic, producing the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is the primary source of the hazards associated with this compound. The generated HCl gas is a severe irritant to the respiratory system, eyes, and skin.[1] Therefore, all handling procedures must be designed to rigorously exclude moisture.

Personal Protective Equipment (PPE): A Non-Negotiable Foundation for Safety

The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2]The high reactivity and potential for splashes, along with the generation of corrosive HCl gas, necessitates this dual layer of protection.[3] Standard safety glasses are inadequate.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[1][2] Double-gloving is strongly recommended.Provides a barrier against skin contact which can cause severe burns.[4] Double-gloving offers an additional layer of safety in case the outer glove is compromised.
Body Protection A flame-resistant laboratory coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[5]Protects against accidental splashes and contact with contaminated surfaces.
Respiratory Protection A NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary, especially if there is a potential for vapor exposure outside of a certified chemical fume hood.[1]This is essential for protecting the respiratory tract from the corrosive effects of HCl gas.[6]

Operational Workflow: A Step-by-Step Guide to Safe Handling

A systematic and well-rehearsed workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the reagent. The following protocol is designed to be a self-validating system for the safe handling of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.

G cluster_prep Preparation Phase cluster_handling Handling and Reaction Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble and Dry All Necessary Glassware and Reagents prep_hood->prep_materials prep_spill Prepare Spill Kit and Quenching Solution (e.g., Sodium Bicarbonate) prep_materials->prep_spill handle_inert Work Under an Inert Atmosphere (e.g., Nitrogen or Argon) prep_spill->handle_inert Proceed to Handling handle_transfer Transfer Reagent Using Dry Syringes or Cannulas handle_inert->handle_transfer handle_addition Slowly Add Reagent to the Reaction Mixture handle_transfer->handle_addition handle_monitoring Monitor the Reaction in a Closed System handle_addition->handle_monitoring cleanup_quench Carefully Quench Excess Reagent and Contaminated Glassware handle_monitoring->cleanup_quench Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate the Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Properly Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe

Caption: A systematic workflow for the safe handling of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride.

Detailed Protocol:
  • Preparation is Key:

    • Fume Hood Verification: Always work within a certified chemical fume hood.[1] Confirm proper airflow before beginning any work.

    • Dry Glassware: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under an inert atmosphere, to prevent reaction with the acyl chloride.

    • Inert Atmosphere: Handle the reagent under an inert atmosphere, such as nitrogen or argon, to prevent decomposition from atmospheric moisture.[4]

    • Spill and Quenching Preparedness: Have a spill kit readily accessible. For acid chloride spills, use a calcined absorbent material like Oil-Dri, Zorb-All, or dry sand.[7] A quenching solution, such as sodium bicarbonate, should be prepared for neutralizing equipment and small spills.[8]

  • Precise and Controlled Handling:

    • Transfer Techniques: Use dry syringes or cannulas for transferring the liquid reagent.[2]

    • Controlled Reaction: Add the acyl chloride to the reaction mixture slowly and in a controlled manner to manage any exothermic effects.

  • Thorough Cleanup and Decontamination:

    • Quenching: Carefully and slowly quench any excess reagent and contaminated glassware with a suitable neutralizing agent like sodium bicarbonate solution. Be aware that this will generate gas, so proceed with caution.

    • Waste Disposal: All contaminated materials, including gloves, absorbent materials, and quenched reagent, must be disposed of as hazardous waste in a properly labeled and sealed container.[9][10]

    • Work Area Decontamination: Thoroughly clean and decontaminate the work area within the fume hood.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][7] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

  • Spill Response: Evacuate the immediate area and alert others. For a small, manageable spill, and if you are trained to do so, use a calcined absorbent material to contain it.[7] Avoid using water or sodium bicarbonate directly on the spill as this will cause a vigorous reaction.[8] For larger spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: A Commitment to Environmental Responsibility

The proper disposal of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride and its associated waste is a critical component of responsible chemical management.

  • Never pour this chemical or its waste down the drain.[6]

  • All waste must be collected in a designated, clearly labeled, and tightly sealed hazardous waste container.[11]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By embracing a culture of safety and adhering to these detailed protocols, you can harness the full synthetic potential of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride while ensuring the well-being of yourself and your colleagues. Our commitment to you extends beyond the product itself; it is a partnership in advancing science safely.

References

  • The Safety Profile of Acetyl Chloride: Handling and Precautions. NINGBO INNO PHARMCHEM CO.,LTD.
  • Safe Handling and Storage of Reactive Chemical Intermedi
  • ICSC 0210 - ACETYL CHLORIDE.
  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health.
  • SAFETY DATA SHEET - Acetyl Chloride. Fisher Scientific.
  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH.
  • Acetyl chloride - Safety D
  • 1-(3-Methoxy-phenyl)-cyclopropanecarbonyl chloride. ABLAZEON.
  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
  • Cyclopropanecarbonyl chloride - Material Safety D
  • SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. Fisher Scientific.
  • Dossier content - ECHA CHEM. European Chemicals Agency.
  • Safety D
  • SAFETY DATA SHEET - Cyclopropanecarbonyl Chloride. Tokyo Chemical Industry.
  • Cyclopropanecarbonyl chloride SDS, 4023-34-1 Safety D
  • Chemical Spills. Rice University Environmental Health and Safety.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.

Sources

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1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride
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1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride
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